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  • Product: Sodium 2-(acetylamino)benzoate
  • CAS: 2870-60-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of N-Acetylanthranilic Acid Sodium Salt

The following technical guide details the solubility profile, physicochemical mechanisms, and experimental applications of N-acetylanthranilic acid sodium salt. [1][2][3] Executive Summary N-Acetylanthranilic acid sodium...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical mechanisms, and experimental applications of N-acetylanthranilic acid sodium salt.

[1][2][3]

Executive Summary

N-Acetylanthranilic acid sodium salt (Sodium 2-acetamidobenzoate) exhibits a distinct solubility inversion compared to its free acid form.[1][2][3] While the free acid is lipophilic and highly soluble in organic solvents like ethanol, the sodium salt is an ionic species that demonstrates high solubility in water and significantly reduced solubility in ethanol .[1]

This differential solubility is not merely a physical constant but a functional lever used in chemical synthesis and purification.[1][2][3] By manipulating the solvent environment (water vs. ethanol) and pH, researchers can drive phase transfers essential for isolating high-purity intermediates in drug development and metabolic research.[1][2]

PropertyN-Acetylanthranilic Acid (Free Acid)N-Acetylanthranilic Acid (Sodium Salt)
CAS Number 89-52-1552-37-4 (Generic Anthranilate Ref)
Primary Character Non-polar / Weak Acid (pKa ~3.[1][2][3]63)Ionic / Electrolyte
Water Solubility Low / Sparingly SolubleHigh (Ion-Dipole Stabilization)
Ethanol Solubility HighLow / Moderate (Limited Solvation)
Primary Interaction Hydrogen Bonding / Van der WaalsIonic Lattice / Electrostatic

Physicochemical Mechanics of Solubility[1][2]

To understand the solubility behavior, one must analyze the thermodynamics of solvation.[1][2] The dissolution of the sodium salt involves overcoming the lattice energy of the solid crystal via solvent-solute interactions.[1][2]

The Dielectric Constant Factor

The solubility difference is primarily governed by the dielectric constant (


) of the solvent, which dictates its ability to screen the electrostatic attraction between the Sodium cation (

) and the Acetylanthranilate anion (

).[1]
  • In Water (

    
    ):  Water has a high dielectric constant.[1][2][3][4] It effectively surrounds the 
    
    
    
    and carboxylate ions, forming stable hydration shells.[1][2] The energy released by this hydration (enthalpy of solvation) exceeds the lattice energy, resulting in rapid dissolution.[1][2]
  • In Ethanol (

    
    ):  Ethanol's lower dielectric constant is insufficient to fully shield the ionic charges.[1][2] The attraction between the cation and anion remains strong, favoring the solid lattice structure over the solvated state.[1] Consequently, the salt is prone to precipitation in high-ethanol environments.[1][2]
    
Mechanism of Action Diagram

The following diagram illustrates the solvation dynamics and the "Switching Mechanism" used in purification.

SolvationMechanism SaltSolid Sodium Salt (Solid) (Ionic Lattice) WaterEnv Aqueous Environment (High Dielectric ε=78) SaltSolid->WaterEnv Dissolution EthanolEnv Ethanol Environment (Low Dielectric ε=24) SaltSolid->EthanolEnv Suspension/Partial Dissolution SolvatedIons Dissociated Ions (Stable Solution) WaterEnv->SolvatedIons Strong Ion-Dipole Interaction Precipitate Ion Pairing/Precipitation (Solid Recovery) EthanolEnv->Precipitate Dominant Lattice Energy SolvatedIons->EthanolEnv Solvent Exchange (Anti-Solvent Addition)

Figure 1: Thermodynamic solubility pathways.[1][2][3] Water stabilizes the dissociated ions, whereas ethanol promotes ion pairing and precipitation.[1]

Experimental Protocols

Protocol A: Differential Solubility Test

Objective: To semi-quantitatively determine the solubility threshold in water vs. ethanol.

Materials:

  • N-Acetylanthranilic acid sodium salt (approx.[1][2][3] 1g)

  • Deionized Water (pH 7.0)[1][2]

  • Absolute Ethanol (anhydrous)[1][2]

  • Vortex mixer[1][2][3]

  • Analytical balance[1][2][3]

Step-by-Step Methodology:

  • Preparation: Weigh two samples of 500 mg of the sodium salt into separate clear glass vials.

  • Aqueous Addition: Add 1.0 mL of deionized water to Vial A. Vortex for 30 seconds.

    • Observation: The solid should dissolve rapidly, resulting in a clear solution.[1][2] This confirms high solubility (

      
      ).[1][2][3]
      
  • Ethanolic Addition: Add 1.0 mL of absolute ethanol to Vial B. Vortex for 30 seconds.

    • Observation: The mixture will likely remain cloudy or contain visible particulates.[1][2][3]

  • Titration: Continue adding ethanol in 1.0 mL increments to Vial B, vortexing between additions, until clarity is achieved or 10 mL is reached.

    • Result: You will observe that significantly more ethanol is required to dissolve the salt compared to water, quantifying the solubility gap.[1][2]

Protocol B: Purification via "Salting Out" (Anti-Solvent Crystallization)

Objective: To recover high-purity sodium salt from an aqueous solution using ethanol as an anti-solvent.[1][2][3]

  • Dissolution: Dissolve crude N-acetylanthranilic acid sodium salt in the minimum volume of warm water (

    
    ) required to achieve saturation.
    
  • Filtration: Filter the warm solution through a 0.45

    
     membrane to remove insoluble mechanical impurities.
    
  • Precipitation: Slowly add cold absolute ethanol (ratio 3:1 Ethanol:Water) to the filtrate while stirring.

    • Mechanism:[1][2][3][4][5][6] Ethanol lowers the dielectric constant of the mixture, destabilizing the dissolved ions and forcing the salt to crystallize out of solution.[1]

  • Isolation: Vacuum filter the resulting white precipitate. Wash the cake with cold ethanol to remove residual water and organic impurities.[1][2][3]

  • Drying: Dry under vacuum at

    
     to constant weight.
    

Implications for Drug Development[1][8]

Understanding this solubility profile is critical for formulation and bioavailability studies:

  • Formulation Strategy:

    • Aqueous Formulations: The sodium salt is the preferred form for liquid oral or parenteral formulations due to its high aqueous solubility, which generally correlates with faster absorption rates compared to the free acid.[1]

    • Lipid-Based Delivery: If the drug target requires a lipophilic carrier (e.g., crossing the blood-brain barrier), the free acid form might be selected, or the salt must be encapsulated in a liposome, as the naked salt is poorly soluble in lipid-like environments.[1]

  • Bioavailability & pH:

    • Upon oral administration, the sodium salt will dissolve readily in the stomach.[1][2] However, the low pH of gastric acid (pH ~1.[1][2]5) will protonate the carboxylate group (

      
      ), converting it back to the less soluble free acid.[1][2][3]
      
    • Risk: This can lead to precipitation in the stomach, potentially altering the dissolution profile (re-dissolving in the higher pH of the intestine).[1] Researchers must perform in vitro dissolution testing in simulated gastric fluid (SGF) to predict this behavior.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6971, N-Acetylanthranilic acid. Retrieved from [Link]

  • LibreTexts Chemistry. Solubility of Ionic Compounds in Polar vs Non-polar Solvents. Retrieved from [Link]

Sources

Exploratory

The Biological Role of N-Acetylanthranilate in the Kynurenine Pathway

The following technical guide provides an in-depth analysis of N-acetylanthranilate (NAA) within the Kynurenine Pathway (KP). It is designed for researchers and drug development professionals, focusing on the metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-acetylanthranilate (NAA) within the Kynurenine Pathway (KP). It is designed for researchers and drug development professionals, focusing on the metabolic shunting of anthranilic acid, the role of N-acetyltransferases (NATs), and the utility of NAA as a dual-origin biomarker (host vs. microbiome).

Metabolic Shunt, Microbial Interface, and Biomarker Potential

Executive Summary

While the canonical Kynurenine Pathway (KP) is frequently studied for its neuroactive metabolites—Quinolinic Acid (QUIN) and Kynurenic Acid (KYNA)—N-acetylanthranilate (NAA) represents a critical, yet often overlooked, metabolic checkpoint. Formed via the acetylation of Anthranilic Acid (AA), NAA serves primarily as a stable excretion product in mammals but functions as a bioactive signaling molecule in specific microbial contexts.

For drug development professionals, NAA is significant for two reasons:

  • Biomarker Specificity: It distinguishes between host-driven tryptophan catabolism (e.g., IDO1/TDO upregulation in cancer) and microbiome-mediated flux (e.g., gut dysbiosis or bacterial infection).

  • Pharmacogenetic Variable: Its formation is catalyzed by Arylamine N-acetyltransferases (NAT1/NAT2), enzymes with high genetic polymorphism in human populations, affecting the pharmacokinetics of anthranilate-based scaffolds.

Biochemical Context & Mechanistic Causality

The Anthranilic Acid Shunt

In the mammalian KP, Kynurenine is primarily metabolized by Kynurenine-3-monooxygenase (KMO) to 3-Hydroxykynurenine (3-HK). However, a fraction is cleaved by Kynureninase (KYNU) to produce Anthranilic Acid (AA) .

AA is generally considered biologically inert compared to QUIN, but it can be cytotoxic at high concentrations due to radical formation. To mitigate this, the Phase II metabolic enzyme system—specifically N-acetyltransferase (NAT) —converts AA into N-acetylanthranilate (NAA) .

Reaction Stoichiometry:



Enzyme Specificity: NAT1 vs. NAT2

The acetylation of AA is not random. It is governed by the substrate specificity of NAT isozymes:

  • NAT1: Exhibits higher affinity for p-aminobenzoic acid (PABA) and o-aminobenzoic acid (Anthranilic Acid). In most human tissues, NAT1 is the primary driver of constitutive AA acetylation.

  • NAT2: Primarily hepatic; known for metabolizing drugs like isoniazid.[1] While it can acetylate AA, its role is secondary to NAT1 in extra-hepatic tissues.

Causality in Experimental Design: When studying NAA levels, researchers must control for NAT acetylator status (slow vs. fast acetylator phenotypes). Failure to genotype for NAT polymorphisms can lead to misinterpretation of NAA quantification data.

The Microbial Dimension

Crucially, NAA is not solely a mammalian product. Several pathogenic bacteria (e.g., Mycobacterium tuberculosis, Pseudomonas aeruginosa) and gut commensals possess distinct anthranilate synthase and acetylation machineries. Elevated urinary or plasma NAA often correlates with bacterial load rather than host IDO1 activity, making it a valuable differential biomarker.

Visualization: Pathway & Logic

The following diagram illustrates the bifurcation of the Kynurenine Pathway, highlighting the specific shunt toward N-acetylanthranilate and the dual contribution of Host and Microbiome.

Figure 1: The metabolic shunt of Anthranilic Acid to N-acetylanthranilate, illustrating both mammalian enzymatic conversion (NAT1/2) and microbial contributions.

Experimental Protocols: Quantification & Validation

To reliably study NAA, researchers must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] UV detection is insufficient due to the low physiological abundance of NAA (nM range) and interference from tryptophan.

Protocol: LC-MS/MS Quantification of N-Acetylanthranilate

Objective: Quantify NAA in plasma or cell culture supernatant with a Lower Limit of Quantitation (LLOQ) < 5 nM.

Materials:

  • Analytes: N-acetylanthranilate (Sigma-Aldrich), Anthranilic Acid-d4 (Internal Standard).

  • Matrix: Plasma (K2EDTA) or DMEM.

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.[4]

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 200 µL of ice-cold ACN containing Internal Standard (IS) at 100 nM.

    • Causality: High organic ratio (4:1) ensures complete precipitation of albumin, which binds anthranilates, releasing the analyte.

    • Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial. Evaporate to dryness under N2 stream (optional for concentration, otherwise dilute 1:1 with water).

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min) -> 95% B (5 min) -> 95% B (6 min) -> 5% B (6.1 min).

    • Logic: NAA is moderately hydrophobic; a standard reverse-phase gradient ensures separation from the more polar Kynurenine.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Quantifier: 180.1 (M+H)+ → 138.1 (Loss of Ketene/Acetyl group).

      • Qualifier: 180.1 → 120.1 (Loss of Acetyl + H2O).

    • Validation: Ensure the retention time matches the authentic standard (approx. 3.5 - 4.0 min).

Data Presentation: Reference Ranges

The following table summarizes expected concentrations based on literature and internal validations.

Sample TypeHealthy Control (Mean ± SD)Pathological State (e.g., TB/Dysbiosis)Detection Method
Human Plasma 15 ± 8 nM> 150 nMLC-MS/MS
Human Urine 0.5 ± 0.2 µM> 5.0 µMLC-MS/MS
Cell Culture (HepG2) < 5 nM (Basal)> 50 nM (Trp Supplemented)LC-MS/MS

Drug Development Implications[4][5]

NAA as a Confounding Biomarker

In clinical trials targeting IDO1 or TDO (e.g., in oncology), Kynurenine/Tryptophan ratios are the gold standard. However, if a patient has a concurrent bacterial infection or significant gut dysbiosis, bacterial production of anthranilates can skew the downstream metabolite profile.

  • Recommendation: Screen for NAA alongside Kynurenine. A high NAA/AA ratio suggests high NAT activity or bacterial input, independent of IDO1 inhibition.

NAT Polymorphisms

Since NAT1/2 are highly polymorphic, patient stratification based on acetylator status (Slow vs. Fast) may be necessary if NAA is used as a pharmacodynamic marker.

  • Fast Acetylators: Rapid conversion of AA -> NAA (Low AA, High NAA).

  • Slow Acetylators: Accumulation of AA (High AA, Low NAA).

Workflow for Biomarker Validation

The following diagram outlines the decision logic for interpreting NAA levels in a clinical sample.

InterpretationLogic Sample Patient Sample (Plasma/Urine) Measure Measure [NAA] & [AA] Sample->Measure Ratio Calculate Ratio NAA / AA Measure->Ratio HighRatio High Ratio (> 90th percentile) Ratio->HighRatio LowRatio Low Ratio (< 10th percentile) Ratio->LowRatio FastNAT Fast NAT Acetylator OR Bacterial Input HighRatio->FastNAT SlowNAT Slow NAT Acetylator OR NAT Inhibition LowRatio->SlowNAT

Figure 2: Decision logic for interpreting N-acetylanthranilate (NAA) to Anthranilic Acid (AA) ratios in clinical samples.

References

  • Sim, E., et al. (2012). "Arylamine N-acetyltransferases: from drug metabolism to potential drug targets." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Badawy, A. A. (2017). "Kynurenine pathway of tryptophan metabolism: regulatory and functional aspects." International Journal of Tryptophan Research. Link

  • Larkin, T. M., et al. (2021). "Metabolomics for the diagnosis of bladder cancer: A systematic review." BJU International. Link

  • Mason, S., et al. (2016). "Overview of Brain-to-Gut Axis Exposed to Chronic CNS Bacterial Infection(s) and a Predictive Urinary Metabolic Profile." Frontiers in Neuroscience. Link

  • Walters, D. S., et al. (2024). "A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid." BioRxiv.[5] Link

Sources

Foundational

Sodium 2-(acetylamino)benzoate synonyms and IUPAC nomenclature

Chemical Identity, Synthesis, and Regulatory Context Executive Summary Sodium 2-(acetylamino)benzoate (CAS: 2870-60-2) is the sodium salt of N-acetylanthranilic acid.[1][2][3] While often overshadowed by its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Regulatory Context

Executive Summary

Sodium 2-(acetylamino)benzoate (CAS: 2870-60-2) is the sodium salt of N-acetylanthranilic acid.[1][2][3] While often overshadowed by its structural isomer—the para-substituted Acedoben—or its oxygen-analogue Aspirin (acetylsalicylic acid), this compound occupies a critical niche in organic synthesis and forensic chemistry.[2]

This guide provides a rigorous technical analysis of the compound, focusing on its IUPAC nomenclature, synthetic pathways, and the critical regulatory implications stemming from its status as a direct precursor to Schedule I CNS depressants (Methaqualone).[2][3]

Chemical Identity & Nomenclature[2][3][4][5][6][7][8][9][10]

IUPAC Nomenclature Breakdown

The systematic name Sodium 2-(acetylamino)benzoate is derived from the parent acid structure modified by a salt formation.[2][3]

  • Parent Skeleton: Benzoic acid (Benzene ring with a carboxylic acid group).[2][3]

  • Substituent: An amino group (

    
    ) at the ortho (2-) position, which is acetylated (
    
    
    
    ).[2]
  • Cation: Sodium (

    
    ) replaces the acidic proton of the carboxyl group.[2][3]
    

Systematic Name Construction:

  • Cation: Sodium[2][3][4][5]

  • Position 2: (acetylamino)

    
     Indicates an amide linkage, not an ester.[2][3]
    
  • Anion: benzoate[1][2][3][5]

Synonyms and Identifiers

To facilitate literature searching and procurement, the following table consolidates valid identifiers.

CategoryIdentifier / SynonymNotes
Common Name Sodium N-acetylanthranilateDerived from Anthranilic Acid.[2][3][6]
Systematic Sodium 2-acetamidobenzoatePreferred IUPAC alternative.[2][3]
CAS Number 2870-60-2 Specific to the sodium salt.[1][2][3]
Parent Acid CAS 89-52-1N-Acetylanthranilic acid (DEA List I).[2][3][7][8][9]
Molecular Formula

MW: 201.15 g/mol .[1][2][3]
InChI Key APMVQZYXLHWCLT-UHFFFAOYSA-MUnique chemical hash.
Structural Visualization

The following diagram illustrates the structural components and the critical distinction between the N-acetyl (amide) and O-acetyl (ester) moieties often confused in this class of compounds.

ChemicalStructure Core Benzoate Core (Aromatic Ring + COO-) Substituent 2-(Acetylamino) (-NH-CO-CH3) Core->Substituent Ortho Substitution Cation Sodium Ion (Na+) Core->Cation Ionic Bond Aspirin Contrast: Aspirin (2-Acetoxybenzoate) (O-Acetyl vs N-Acetyl) Substituent->Aspirin Structural Difference

Figure 1: Structural decomposition of Sodium 2-(acetylamino)benzoate highlighting the amide linkage distinguishing it from salicylate derivatives.[2]

Synthesis & Reaction Mechanism[2][3]

The synthesis of Sodium 2-(acetylamino)benzoate is a two-step process involving the acetylation of anthranilic acid followed by neutralization.[2][3] This protocol is preferred over direct acetylation of sodium anthranilate to prevent side reactions involving the sodium cation during the exothermic acetylation step.[2][3]

Mechanism of Action[3][7]
  • Nucleophilic Acyl Substitution: The amine nitrogen of anthranilic acid attacks the carbonyl carbon of acetic anhydride.[2][3]

  • Elimination: Acetic acid is eliminated, forming N-acetylanthranilic acid.[2][3]

  • Neutralization: Treatment with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) yields the water-soluble salt.[2][3]
    
Synthetic Pathway Diagram

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Intermediate N-Acetylanthranilic Acid (Precipitate) Anthranilic->Intermediate Acetylation (Exothermic, Reflux) Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Intermediate Acetylation (Exothermic, Reflux) Product Sodium 2-(acetylamino)benzoate (Target Salt) Intermediate->Product Neutralization (pH 7.5-8.0) NaOH NaOH / NaHCO3 (Base) NaOH->Product

Figure 2: Step-wise synthesis from Anthranilic Acid precursors.

Regulatory & Safety Context (DEA List I)

Critical Warning for Researchers: While Sodium 2-(acetylamino)benzoate is a salt, its parent compound, N-Acetylanthranilic acid , is a List I Chemical under the US Controlled Substances Act (21 CFR § 1310.02).[2][3]

  • Causality: N-Acetylanthranilic acid is the immediate precursor to Methaqualone (Quaalude), a Schedule I sedative.[2][3]

  • Compliance: Purchasing or synthesizing the salt often triggers the same regulatory scrutiny as the acid, as acidification of the salt immediately yields the regulated precursor.[2][3]

  • Documentation: Researchers must maintain strict inventory logs (DEA Form 486 in the US) when handling these compounds above threshold quantities.[2][3]

Experimental Protocol: Preparation & Purification

This protocol describes the conversion of the acid to the sodium salt to improve solubility for biological assays.[2][3]

Materials
  • N-Acetylanthranilic acid (Commercial or synthesized in-house).[2][3]

  • Sodium Bicarbonate (

    
    ) - Preferred over NaOH to prevent hydrolysis of the amide bond.[2]
    
  • Deionized Water.[2][3]

  • Ethanol (cold).[2][3]

Methodology
  • Suspension: Suspend 10 mmol (1.79 g) of N-Acetylanthranilic acid in 20 mL of deionized water. The acid will not dissolve significantly.[2][3]

  • Neutralization: Slowly add 10 mmol (0.84 g) of Sodium Bicarbonate powder with constant stirring.

    • Observation: Effervescence (

      
       release) indicates reaction progress.[2][3]
      
    • Endpoint: Continue stirring until the solution becomes clear and effervescence ceases.

  • Filtration: Filter the solution through a 0.45

    
     membrane to remove any unreacted particulates.
    
  • Crystallization:

    • Concentrate the filtrate via rotary evaporation to ~5 mL.[2][3]

    • Add 20 mL of cold absolute ethanol to precipitate the sodium salt.[2][3]

    • Chill at 4°C for 2 hours.

  • Isolation: Filter the white crystalline solid and dry under vacuum at 40°C.

Quality Control (Self-Validation)
  • Solubility Check: The product must be fully soluble in water (unlike the starting material).[2][3]

  • pH Check: A 1% aqueous solution should have a pH between 7.0 and 8.5.[2][3]

  • IR Spectroscopy: Look for the carboxylate anion symmetric stretch (~1400

    
    ) and asymmetric stretch (~1550 
    
    
    
    ), distinct from the carboxylic acid C=O stretch of the starting material (~1680-1700
    
    
    ).[2]

References

  • PubChem. (n.d.).[1][2][3][10] Sodium 2-acetamidobenzoate (Compound).[1][2][3] National Library of Medicine.[2][3] Retrieved February 5, 2026, from [Link][2][3]

  • U.S. Drug Enforcement Administration. (2024).[2][3] List I and List II Chemicals.[2][3] Diversion Control Division.[2][3] Retrieved February 5, 2026, from [Link][2][3]

  • NIST Chemistry WebBook. (n.d.).[2][3] N-Acetylanthranilic acid - IR Spectrum.[2][3] National Institute of Standards and Technology.[2][3] Retrieved February 5, 2026, from [Link][2][3]

Sources

Exploratory

Technical Guide: Fluorescence Properties &amp; Applications of Anthranilic Acid Derivatives

This guide serves as a comprehensive technical resource for researchers utilizing anthranilic acid derivatives, specifically N-methylanthraniloyl (MANT) and anthraniloyl (ANT) fluorophores, in drug discovery and structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers utilizing anthranilic acid derivatives, specifically N-methylanthraniloyl (MANT) and anthraniloyl (ANT) fluorophores, in drug discovery and structural biology.

Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a class of "solvatochromic" fluorophores critical to modern drug development. Unlike bulky fluorophores (e.g., Fluorescein, Rhodamine) that can sterically hinder ligand binding, anthranilic derivatives are small, structurally compact, and highly sensitive to their local environment.

Their primary utility lies in environmental sensitivity : these fluorophores exhibit significant fluorescence enhancement and a hypsochromic (blue) shift when moving from an aqueous (polar) environment to a hydrophobic protein binding pocket.[1] This property makes them the gold standard for studying nucleotide-binding enzymes (kinases, ATPases, GTPases) without the need for radioactive isotopes.

Photophysical Mechanisms

The Anthraniloyl Fluorophore

The core structure is 2-aminobenzoic acid. Its fluorescence arises from an intramolecular charge transfer (ICT) state, which is stabilized by polar solvents.

  • Excitation/Emission (ANT):

    
     nm / 
    
    
    
    nm.
  • Excitation/Emission (MANT):

    
     nm / 
    
    
    
    nm.

Why MANT is Superior: The N-methyl group in MANT red-shifts the absorption maximum to ~355 nm. This allows excitation using standard UV lasers (e.g., 355 nm) or xenon lamps away from the strong absorption of protein aromatic residues (280 nm), reducing background noise.

Solvatochromism & Quantum Yield

The fluorescence quantum yield (QY) of MANT/ANT derivatives is dictated by the efficiency of non-radiative decay pathways, which are solvent-dependent.

  • Aqueous State (Quenched): In water, the excited fluorophore undergoes rapid solvent relaxation. Water molecules hydrogen-bond with the polar moieties, stabilizing a lower-energy excited state and facilitating non-radiative decay. Result: Low Fluorescence, Red-Shifted Emission.

  • Hydrophobic State (Enhanced): When bound to a protein pocket, water is excluded. The "solvent relaxation" is restricted, and non-radiative decay pathways are suppressed. Result: High Fluorescence (2–5x increase), Blue-Shifted Emission.

Visualization: Solvatochromic Jablonski Diagram

The following diagram illustrates the energy states responsible for the environmental sensitivity.

Jablonski Ground Ground State (S0) FC_Excited Franck-Condon Excited State (S1*) Ground->FC_Excited Excitation (hv) ~355 nm Relaxed_Polar Relaxed State (Polar Solvent) Low Energy FC_Excited->Relaxed_Polar Solvent Relaxation (Fast in Water) Relaxed_NonPolar Stabilized State (Hydrophobic Pocket) High Energy FC_Excited->Relaxed_NonPolar Restricted Relaxation (Protein Bound) Relaxed_Polar->Ground Emission (Red Shift) ~450 nm (Low QY) Relaxed_NonPolar->Ground Emission (Blue Shift) ~440 nm (High QY)

Caption: Mechanism of environmental sensitivity. In polar solvents (red path), energy is lost to solvent relaxation, leading to red-shifted, lower intensity emission. In hydrophobic pockets (green path), relaxation is restricted, preserving energy for blue-shifted, higher intensity emission.

Key Derivatives & Applications

DerivativeStructureKey ApplicationAdvantages
MANT-ATP 2'/3'-O-(N-methylanthraniloyl)-ATPKinase/ATPase binding assaysHigh environmental sensitivity; mimics ATP binding well.[1][2]
MANT-GDP/GTP N-methylanthraniloyl-Guanine nucsGTPase signaling studiesMonitors nucleotide exchange rates (GEF/GAP assays).
Isatoic Anhydride Reactive anhydrideProtein/Peptide labelingReacts with N-terminal amines or Lysines to create fluorescent tracers.
ANT-ATP 2'/3'-O-anthraniloyl-ATPOlder binding studiesSmaller than MANT, but excitation overlap with protein UV makes it less ideal.
FRET Applications

MANT is an excellent FRET Acceptor for Tryptophan (Trp) residues.

  • Donor: Tryptophan (Ex 280 nm / Em ~340 nm).

  • Acceptor: MANT (Abs ~350 nm / Em ~448 nm).

  • Mechanism: If a Trp residue is located near the nucleotide-binding pocket, exciting the protein at 280 nm will result in MANT emission at 448 nm via FRET. This confirms binding proximity.

Experimental Protocols

Protocol A: MANT-ATP Competition Binding Assay

This is the standard assay for determining the dissociation constant (


) of a kinase for ATP or screening inhibitors.

Materials:

  • Kinase Buffer (typically 20-50 mM Tris/HEPES, pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • MANT-ATP (Stock 5-10 mM in water, store at -80°C).

  • Target Protein (Kinase).[1]

  • Unlabeled ATP (Competitor).

Workflow Diagram:

BindingAssay Step1 1. Baseline Measurement Buffer + MANT-ATP (500 nM) Step2 2. Protein Titration Add Kinase stepwise Step1->Step2 Establish F0 Step3 3. Equilibrium Binding Observe Fluorescence Increase (Blue Shift) Step2->Step3 Formation of [E-MANT-ATP] Step4 4. Competition (Chase) Add Excess Unlabeled ATP (1 mM) Step3->Step4 Challenge Binding Step5 5. Specificity Check Fluorescence returns to Baseline Step4->Step5 Displacement

Caption: Step-by-step workflow for validating specific binding of MANT-ATP to a target kinase using a competition chase strategy.

Detailed Steps:

  • Setup: In a quartz cuvette or black 384-well plate, add Kinase Buffer.

  • Probe Addition: Add MANT-ATP to a final concentration of 0.5–1.0

    
    .
    
  • Baseline Read: Measure fluorescence (

    
    ) at Ex 355 nm / Em 448 nm.
    
  • Protein Titration: Titrate the kinase into the solution.

    • Observation: Fluorescence should increase hyperbolically.

    • Note: Correct for volume dilution if using a cuvette.

  • Competition: Once saturation is reached, add unlabeled ATP (1–5 mM).

    • Validation: Fluorescence should rapidly decrease back to near

      
       levels, proving the MANT-ATP was bound to the ATP-specific pocket.
      
Protocol B: Protein Labeling with Isatoic Anhydride

Used to create permanently labeled fluorescent protein tracers.

  • Preparation: Dissolve protein (1-5 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.5) . Crucial: Avoid Tris or amine-containing buffers.[3]

  • Reagent: Dissolve Isatoic Anhydride in dry DMSO (freshly prepared).

  • Reaction: Add reagent to protein at a 10-50 molar excess. Incubate 1 hour at Room Temp or 4°C overnight.

  • Quench: Add 1 M Tris (pH 8.0) to quench unreacted anhydride.

  • Purification: Dialyze against PBS or use a desalting column (PD-10) to remove free fluorophore.

  • Quantification: Measure Absorbance at 280 nm (protein) and 330 nm (anthraniloyl). Use

    
     for the anthraniloyl group.
    

Data Analysis & Troubleshooting

Inner Filter Effect (IFE)

Since MANT is excited at UV wavelengths (~355 nm), high concentrations of protein or inhibitors that absorb in the UV can attenuate the excitation light, causing an artificial decrease in fluorescence.

  • Correction Formula:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of the solution at the excitation and emission wavelengths, respectively.
Calculating Dissociation Constant ( )

Fit the titration data to the quadratic binding equation (to account for ligand depletion):



  • 
    : Total Protein concentration.
    
  • 
    : Total MANT-ATP concentration (fixed).
    
  • 
    : Measured Fluorescence.
    

References

  • Jameson, D. M., & Eccleston, J. F. (1997). Fluorescent nucleotide analogs: synthesis and applications. Methods in Enzymology, 278, 363-390. Link

  • Hiratsuka, T. (1983). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 496-508. Link

  • Knape, M. J., et al. (2015). Insights into nucleotide binding in protein kinase A using fluorescent adenosine derivatives. Biochemistry, 54(43), 6662–6673. Link

  • Biotium. (2023).[4][5] Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium Technical Support Protocols. Link

  • Thermo Fisher Scientific. (2024). Amine-Reactive Probe Labeling Protocol. Molecular Probes User Manuals. Link

Sources

Foundational

Metabolic Fate of N-Acetylanthranilate in E. coli and Streptomyces

Executive Summary N-acetylanthranilate (NAA) represents a pivotal metabolic node at the intersection of primary aromatic amino acid biosynthesis and secondary metabolite diversification. In Escherichia coli, NAA is prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetylanthranilate (NAA) represents a pivotal metabolic node at the intersection of primary aromatic amino acid biosynthesis and secondary metabolite diversification. In Escherichia coli, NAA is primarily an engineered metabolite or a detoxification byproduct, often indicating metabolic flux diversion from the tryptophan pathway. In contrast, Streptomyces species utilize NAA as a dedicated intermediate in the biosynthesis of complex natural products (e.g., actinomycins, streptophenazines) or as a stable storage form of anthranilate.

This guide details the biochemical trajectory of NAA, comparing its fate in a streamlined chassis (E. coli) versus a complex producer (Streptomyces). It provides actionable protocols for detection and quantification, supporting researchers in metabolic engineering and natural product discovery.

The Biochemistry of N-Acetylanthranilate

Chemical Structure and Stability

N-acetylanthranilate (2-acetamidobenzoic acid) is the N-acetylated derivative of anthranilate. Unlike its precursor, which is highly reactive due to the free amine group, NAA is chemically more stable and less prone to spontaneous oxidation.

  • Molecular Formula:

    
    
    
  • pKa: ~4.8 (Carboxylic acid); the amide nitrogen is non-basic.

  • Solubility: Moderate in water; high in organic solvents (ethyl acetate, methanol).

Enzymatic Formation: The Acetyl-CoA Switch

The formation of NAA is catalyzed by Anthranilate N-acetyltransferase (AnaAT) . This enzyme typically follows a Ping-Pong Bi-Bi mechanism :

  • Acetyl-CoA binds to the enzyme, acetylating a catalytic residue (often Cysteine or Serine) and releasing Coenzyme A.

  • Anthranilate binds to the acetyl-enzyme intermediate.

  • The acetyl group is transferred to the amino group of anthranilate, releasing NAA.

Metabolic Fate in E. coli (The Chassis)

In wild-type E. coli K-12, NAA is not a standard intermediate of the central metabolism. Its presence usually signifies heterologous expression or promiscuous enzymatic activity.

The Native Context: A Metabolic Dead-End

E. coli directs chorismate toward anthranilate via TrpEG (Anthranilate synthase). Native flux almost exclusively proceeds to phosphoribosyl anthranilate via TrpD (Anthranilate phosphoribosyltransferase) for tryptophan biosynthesis.

  • Promiscuous Acetylation: In the absence of specific anaAT genes, high intracellular concentrations of Acetyl-CoA and anthranilate (e.g., in trpD mutants) can lead to trace NAA formation via broad-specificity N-acetyltransferases.

  • Lack of Catabolism: E. coli lacks the abz or ant operons required to hydrolyze NAA or degrade anthranilate to catechol. Consequently, NAA accumulates intracellularly or is excreted into the media.

Engineering Applications: The "Sink" Strategy

In drug development and metabolic engineering, NAA is often used as a "metabolic sink" or a protected intermediate.

  • Flux Redirection: By deleting trpD and introducing a heterologous anaAT (e.g., from Pseudomonas or Streptomyces), carbon flux is trapped as NAA. This prevents feedback inhibition by Tryptophan on TrpEG, allowing for high-titer accumulation of the anthranilate scaffold.

  • Toxicity Mitigation: Anthranilate is toxic to E. coli at high concentrations (>5 g/L). N-acetylation reduces this toxicity, allowing higher culture densities.

Metabolic Fate in Streptomyces (The Producer)

Streptomyces species possess a rich secondary metabolism where NAA serves as a building block and a regulatory molecule.

Biosynthetic Incorporation

In Streptomyces, NAA is not a waste product but a precursor.

  • Actinomycin Biosynthesis: In strains like S. antibioticus, anthranilate is converted to 4-methyl-3-hydroxyanthranilic acid. N-acetylation can occur as a shunting mechanism or a protective step during the assembly of the phenoxazinone chromophore.

  • Streptophenazines: Recent metabolomic studies have identified N-acetyl-cysteinylated streptophenazines, suggesting that N-acetylation is coupled with thiol-conjugation (mycothiol pathway) for detoxification or structural diversification.

Catabolism and Scavenging

Unlike E. coli, many Streptomyces can degrade aromatic compounds.

  • Deacetylation: Specific amidases (aryl-acylamidases) can hydrolyze NAA back to anthranilate if nitrogen sources are scarce.

  • Ring Cleavage: Anthranilate is subsequently hydroxylated to 3-hydroxyanthranilate (3-HAA) and cleaved by 3-HAA dioxygenase, feeding into the TCA cycle via acetyl-CoA.

Comparative Flux Visualization

The following diagram illustrates the divergent fates of anthranilate in the two systems.

MetabolicFate cluster_Ecoli E. coli (Native/Engineered) cluster_Strep Streptomyces (Secondary Metabolism) Chorismate Chorismate Anthranilate Anthranilate (Central Node) Chorismate->Anthranilate TrpEG (Synthase) Trp L-Tryptophan Anthranilate->Trp TrpD (Native) + PRPP NAA_Ecoli N-Acetylanthranilate (Accumulation/Excretion) Anthranilate->NAA_Ecoli Heterologous AnaAT (Metabolic Sink) NAA_Strep N-Acetylanthranilate (Intermediate) Anthranilate->NAA_Strep Nat. Acetyltransferase TCA TCA Cycle (Energy) Anthranilate->TCA Degradation (via 3-HAA) PRPP PRPP NAA_Strep->Anthranilate Amidase (Scavenging) Actino Actinomycins / Streptophenazines NAA_Strep->Actino Biosynthetic Clusters

Caption: Divergent metabolic fates of Anthranilate. In E. coli (top path), NAA is an engineered sink. In Streptomyces (bottom path), it is a dynamic intermediate.

Experimental Protocols

Protocol: Extraction of NAA from Culture Broth

Objective: Isolate NAA from E. coli or Streptomyces supernatant for quantification.

  • Harvest: Centrifuge culture broth at 10,000 x g for 10 minutes at 4°C to remove cells.

  • Acidification: Transfer 1 mL of supernatant to a glass vial. Adjust pH to 2.0–3.0 using 6M HCl. Rationale: Protonates the carboxylic acid group (

    
    ), driving the molecule into the organic phase.
    
  • Extraction: Add 1 mL of Ethyl Acetate . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 2 minutes. Collect the upper organic phase.

  • Concentration: Evaporate the solvent under a nitrogen stream or vacuum concentrator.

  • Reconstitution: Dissolve the residue in 200 µL of Methanol (HPLC grade). Filter through a 0.22 µm PTFE filter.

Protocol: HPLC Quantification

Objective: Quantify NAA and separate it from Anthranilate and Tryptophan.

  • System: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       60% B
      
    • 15–18 min: 60%

      
       95% B
      
    • 18–20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Aromatic ring) and 310 nm (Specific for Anthranilate fluorescence quenching by acetylation).

  • Retention Order: Tryptophan < Anthranilate < N-Acetylanthranilate (Most hydrophobic).

References

  • Balderas-Hernández, V. E., et al. (2009). "Metabolic engineering for improving anthranilate synthesis from glucose in Escherichia coli." Microbial Cell Factories, 8:19. [Link]

  • Xie, X., et al. (2003). "Amino acid production for the pharmaceutical industry." Current Opinion in Biotechnology, 14(6).
  • Crabtree, M. B., et al. (1998). "The Streptomyces gene for anthranilate synthase." Microbiology. [Link][3]

  • Kozone, I., et al. (2022). "N-Acetyl-Cysteinylated Streptophenazines from Streptomyces."[4][5] Journal of Natural Products. [Link]

  • Murata, K., et al. (2019). "Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis." Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: HPLC Detection of N-acetylanthranilic Acid and its Metabolites

Introduction: The Analytical Imperative for N-acetylanthranilic Acid N-acetylanthranilic acid (NAAA) is an amidobenzoic acid that serves as a metabolic intermediate. It is notably a product in the catabolism of quinaldin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-acetylanthranilic Acid

N-acetylanthranilic acid (NAAA) is an amidobenzoic acid that serves as a metabolic intermediate. It is notably a product in the catabolism of quinaldine in certain microorganisms and is subsequently metabolized to anthranilic acid.[1][2] Its presence and concentration in biological systems can be indicative of specific metabolic activities or exposure to parent compounds, making its accurate quantification essential for research in toxicology, pharmacology, and microbiology.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the separation, identification, and quantification of NAAA and its metabolites from complex biological matrices.[3][4] Its versatility, when coupled with various detection methods, allows for tailored analytical strategies that can meet the specific sensitivity and selectivity demands of any research objective.

This document provides a comprehensive guide to developing robust HPLC methods for NAAA analysis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the causal reasoning behind critical experimental choices. We will explore sample preparation, chromatographic separation, and three principal detection methods: UV-Vis, Fluorescence, and Tandem Mass Spectrometry (LC-MS/MS).

Metabolic and Chemical Context

Understanding the metabolic context is crucial for anticipating analytical challenges, such as potential interferences and the need to resolve structurally similar compounds. NAAA is synthesized from anthranilic acid, and its primary metabolic fate is hydrolysis back to anthranilic acid.[1][5] Other potential metabolic transformations, common to xenobiotics, could include hydroxylation of the aromatic ring followed by conjugation (e.g., sulfation or glucuronidation), similar to metabolites observed for other anthranilate derivatives.[6]

cluster_pathway Metabolic Pathway of N-acetylanthranilic Acid AA Anthranilic Acid NAAA N-acetylanthranilic Acid AA->NAAA Acetylation NAAA->AA Deacetylation (Hydrolysis) Metabolites Further Metabolites (e.g., Hydroxylated, Conjugated) NAAA->Metabolites Phase I / Phase II Metabolism

Caption: Metabolic context of N-acetylanthranilic acid.

The Foundation: Sample Preparation for Biological Matrices

The primary goal of sample preparation is to remove interferences from the sample matrix (e.g., proteins, lipids, salts) that can compromise the analytical column and obscure the detection of the target analyte.[7][8] The choice of technique depends on the sample type, the required level of cleanliness, and the desired analyte concentration.

cluster_workflow General Sample Preparation Workflow start Biological Sample (Plasma, Urine, Tissue) choice Select Extraction Method start->choice ppt Protein Precipitation (PPT) evap Evaporation/ Reconstitution ppt->evap lle Liquid-Liquid Extraction (LLE) lle->evap spe Solid-Phase Extraction (SPE) spe->evap choice->ppt Fast, Simple choice->lle Moderate Selectivity choice->spe High Selectivity inject HPLC Injection evap->inject

Caption: General workflow for sample preparation.

Protocol: Protein Precipitation (PPT)

This method is ideal for high-throughput screening where speed is prioritized over extract cleanliness. It works by adding a water-miscible organic solvent to denature and precipitate proteins.

  • Aliquot Sample: Transfer 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Precipitant: Add 300 µL of ice-cold acetonitrile. Rationale: Acetonitrile is an effective precipitant and is a common mobile phase component, ensuring solvent compatibility. The 3:1 ratio ensures complete protein removal.[9]

  • Vortex: Mix vigorously for 30 seconds to ensure thorough denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis. For increased sensitivity, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in a smaller volume of the initial mobile phase.[10]

Protocol: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). It provides a cleaner sample than PPT.

  • Aliquot and Acidify: Transfer 500 µL of sample into a glass tube. Add a weak acid (e.g., 50 µL of 1M HCl) to acidify the sample to a pH of ~3-4. Rationale: NAAA is an acidic compound. Lowering the pH below its pKa protonates the carboxyl group, making it less polar and more soluble in the organic extraction solvent.

  • Add Extraction Solvent: Add 1.5 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Agitate: Cap and vortex for 2 minutes to facilitate the partitioning of the analyte into the organic phase.[10]

  • Centrifuge: Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Concentrate: Evaporate the organic solvent to dryness under nitrogen gas at 30-40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the HPLC mobile phase for injection.[10]

HPLC Detection Methodologies and Protocols

The choice of detector is paramount and is dictated by the required sensitivity, selectivity, and the available instrumentation.

Method 1: UV-Vis Detection

UV detection is a robust, cost-effective, and widely accessible method suitable for quantifying NAAA at moderate concentrations. The method relies on the principle that NAAA contains a chromophore (the substituted benzene ring) that absorbs light in the UV spectrum.

Protocol: HPLC-UV for NAAA
ParameterRecommended SettingRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides excellent retention and separation for moderately polar compounds like NAAA.[11][12]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group on NAAA, leading to better peak shape and reproducible retention.[11]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 70% A / 30% B, hold for 10 minAn isocratic method is simple and robust. The ratio should be optimized to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 20 µLA typical injection volume for standard analytical methods.
Detection λ 214 nm or 228 nmNAAA is expected to have strong absorbance at lower UV wavelengths. A secondary maximum may also be used for improved selectivity.[11][13]
Expected Performance
ParameterTypical ValueReference
Linearity (r²) >0.995[11]
LOD ~1.0 µg/mL[13]
LOQ ~3.5 µg/mL[13]
Precision (%RSD) < 5%[11]
Accuracy (%Recovery) 95-105%[14]
Method 2: Fluorescence Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. Many anthranilic acid derivatives are naturally fluorescent, exhibiting strong signals when excited with UV light.[15] If native fluorescence is insufficient, derivatization with a fluorescent tag can be employed.

Protocol: HPLC-Fluorescence for NAAA (with Derivatization)

This protocol assumes pre-column derivatization is needed to achieve the desired sensitivity, a common strategy for N-acetylated amino acids.[16][17]

  • Sample Preparation: Prepare the sample extract as described in Section 3. Ensure the final extract is in a buffered, non-aqueous compatible solvent if required by the derivatizing agent.

  • Derivatization Step:

    • To 50 µL of sample extract, add 20 µL of a derivatizing agent solution (e.g., N-(1-pyrenyl)maleimide (NPM) for thiol-containing metabolites or a carboxyl-specific agent). Rationale: Derivatization chemically attaches a fluorophore to the analyte, dramatically increasing its signal.[16]

    • Incubate the mixture as required by the reagent's protocol (e.g., 60 minutes at room temperature).

    • Quench the reaction if necessary.

  • HPLC Analysis:

    • HPLC Conditions: Use similar C18 column and mobile phase conditions as the UV method, but a gradient elution may be necessary to separate the derivatized analyte from reagent peaks.

    • Fluorescence Detector Settings:

      • Excitation (λex): 330 nm (Example for NPM)[16]

      • Emission (λem): 376 nm (Example for NPM)[16]

      • Note: Wavelengths must be optimized for the specific fluorophore used.

Expected Performance
ParameterTypical ValueReference
Linearity (r²) >0.997[16]
LOD ~5 nM (sub-ng/mL)[16][17]
LOQ ~25 nM[16]
Precision (%RSD) < 10%[17]
Accuracy (%Recovery) 90-110%[16]
Method 3: Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for bioanalysis, offering unparalleled sensitivity and specificity. It identifies compounds based on their mass-to-charge ratio (m/z) and their specific fragmentation patterns, virtually eliminating matrix interference.

Protocol: LC-MS/MS for NAAA
ParameterRecommended SettingRationale
LC System U(H)PLCUltra-high performance systems provide faster analysis and better resolution, which is ideal for MS.
Column C18, 100 x 2.1 mm, 1.8 µmA smaller dimension column is used to reduce solvent load into the mass spectrometer and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with mass spectrometry and promoting protonation for positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/minA lower flow rate is optimal for 2.1 mm ID columns and efficient ionization.
Ionization Source Electrospray Ionization (ESI)ESI is the standard for polar to moderately polar small molecules.
Polarity Negative Ion ModeThe carboxylic acid group on NAAA will readily deprotonate to form a [M-H]⁻ ion, which is often more stable and sensitive for acidic compounds.
MS/MS Transitions NAAA: Q1: 178.1 -> Q3: 134.1Q1 (Precursor): [M-H]⁻ of NAAA (C₉H₉NO₃, MW=179.17). Q3 (Product): Loss of acetyl group (-44 Da for CO₂).
Anthranilic Acid: Q1: 136.1 -> Q3: 92.1Q1 (Precursor): [M-H]⁻ of Anthranilic Acid (C₇H₇NO₂, MW=137.14). Q3 (Product): Loss of carboxyl group (-44 Da for CO₂).
Expected Performance
ParameterTypical ValueReference
Linearity (r²) >0.998[18]
LOD <0.1 µg/L (pg/mL range)[19]
LOQ ~0.1 µg/L (pg/mL range)[19]
Precision (%RSD) < 15%[18]
Accuracy (%Recovery) 85-115%[18]

Method Validation: A System of Self-Validation

A developed analytical method is not trustworthy until it has been validated. Validation is the process of providing documented evidence that the method is fit for its intended purpose.[3][20] Key parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).[14]

cluster_validation Key Pillars of Bioanalytical Method Validation val Method Validation Specificity / Selectivity Linearity & Range Accuracy & Precision LOD & LOQ Stability Robustness spec No interference from matrix components. val:f0->spec lin Correlation between concentration and response. val:f1->lin acc Closeness of measured vs. true value (Accuracy). Reproducibility of measurements (Precision). val:f2->acc loq Lowest concentration reliably quantifiable. val:f3->loq stab Analyte integrity under various conditions. val:f4->stab rob Unaffected by small method variations. val:f5->rob

Caption: Core parameters for a self-validating analytical method.

A full validation protocol should systematically test each of these parameters. For example, accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days.[21]

Conclusion and Method Selection

The successful analysis of N-acetylanthranilic acid and its metabolites is achievable through a systematic approach to method development and validation. The choice of the optimal detection method hinges on the specific requirements of the study:

  • HPLC-UV is the workhorse for routine analysis where analyte concentrations are relatively high and the sample matrix is not overly complex.

  • HPLC-Fluorescence should be chosen when higher sensitivity is required for trace-level detection.

  • LC-MS/MS is the gold standard for bioanalytical studies, offering the highest sensitivity and specificity, making it essential for pharmacokinetic studies and complex metabolite identification.[4]

By following the protocols and understanding the rationale outlined in this guide, researchers can develop and validate robust, reliable, and fit-for-purpose analytical methods for N-acetylanthranilic acid.

References

  • Santos Chaves, D., et al. (2013). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. RSC Publishing. Available at: [Link]

  • Papadoyannis, I., et al. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Bio. Marcel Dekker, Inc. Available at: [Link]

  • Kumar, P., & Singh, A. (2020). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology. Available at: [Link]

  • Deng, R., et al. (2007). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. PubMed. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Saitoh, Y., et al. (2007). Fluorescence determination of N-acetylaspartic acid in the rat cerebrum homogenate using high-performance liquid chromatography with pre-column fluorescence derivatization. PubMed. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. Available at: [Link]

  • Mori, A., et al. (2005). Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine. PMC - NIH. Available at: [Link]

  • Knettle, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. University of Wisconsin-Whitewater. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

  • Aydoğmuş, Z., & Yılmaz, F. (2022). Green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. DergiPark. Available at: [Link]

  • Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Longdom Publishing. Available at: [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). N-acetylanthranilic acid. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amin, M., et al. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. The Metabolomics Innovation Centre. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

  • Latha, P., et al. (2014). Bioanalytical Method Development and Validation by HPLC: A Review. ResearchGate. Available at: [Link]

  • Zobel, F., et al. (2018). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. ResearchGate. Available at: [Link]

  • McFarland Laboratories. (2015). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. Available at: [Link]

  • Sivasankar, P., et al. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. World Journal of Pharmaceutical Research. Available at: [Link]

  • Alagandula, J., et al. (2021). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Analytical Chemistry Letters. Available at: [Link]

  • Yin, L., et al. (2021). Phase I study of the pharmacokinetics and safety of single and multiple doses of intravenous N-acetylcysteine in healthy Chinese. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Ishiguro, I., et al. (1975). Studies on the metabolic pathway of anthranilic acid in rats. PubMed. Available at: [Link]

  • Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. PubMed. Available at: [Link]

  • World Health Organization (WHO). (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. WHO. Available at: [Link]

  • mzCloud. (n.d.). N Acetylanthranilic acid. mzCloud. Available at: [Link]

  • Mogilnicka, E., & Kleczkowska, P. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]

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Application

Application Note: UV-Vis Spectral Characterization of Sodium N-Acetylanthranilate

Abstract This application note details the protocol for the UV-Visible spectral characterization of Sodium N-acetylanthranilate (SNA), the sodium salt of N-acetylanthranilic acid (2-acetamidobenzoic acid). As a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the UV-Visible spectral characterization of Sodium N-acetylanthranilate (SNA), the sodium salt of N-acetylanthranilic acid (2-acetamidobenzoic acid). As a precursor in the synthesis of quinazolinone derivatives and a controlled substance precursor (DEA List I), accurate identification and quantification are critical. This guide provides a robust methodology for determining the lambda max (


), molar absorptivity (

), and purity of SNA in aqueous media. Special emphasis is placed on distinguishing SNA from its hydrolysis product, anthranilic acid, using spectral shift analysis.

Introduction & Regulatory Context[1][2]

Sodium N-acetylanthranilate (CAS: 2870-60-2) is the water-soluble salt of N-acetylanthranilic acid. It serves as a vital intermediate in the synthesis of pharmaceutical compounds, including methaqualone, which designates it as a List I Chemical under the US Controlled Substances Act.

Chemical Context[2][3][4]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 201.15 g/mol [1]

  • Solubility: Highly soluble in water; less soluble in organic solvents compared to the free acid.

The Spectral Shift Mechanism

The acetylation of the amine group in anthranilic acid significantly alters its electronic properties. The free amine (


) in anthranilic acid is a strong auxochrome, causing absorbance at 

and strong fluorescence. The acetyl group (

) in SNA withdraws electron density, resulting in a hypsochromic (blue) shift . This shift is the primary metric for validating the integrity of the molecule and ensuring no hydrolysis has occurred.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from sample preparation to data validation.

SNA_Protocol_Workflow Start Start: Material Verification (Check CAS & DEA Status) Prep Sample Preparation (10 mg in 100 mL Water) Start->Prep Weighing Scan Spectral Scan (200 nm - 400 nm) Prep->Scan Quartz Cuvette Peak_ID Identify Lambda Max (Expect ~290-300 nm) Scan->Peak_ID Data Processing QC_Check Purity Check (Absence of >330 nm peak) Peak_ID->QC_Check Validation QC_Check->Prep Fail (Hydrolysis) Report Generate Report (Calc. Molar Absorptivity) QC_Check->Report Pass

Figure 1: Operational workflow for the UV-Vis analysis of Sodium N-acetylanthranilate, highlighting the critical purity check step.

Materials and Instrumentation

Reagents
  • Analyte: Sodium N-acetylanthranilate (Reference Standard Grade, >99%).

  • Solvent: Deionized Water (18.2 MΩ·cm) or Phosphate Buffer (pH 7.4) to maintain the ionization state of the carboxylate.

  • Validation Standard: Anthranilic Acid (for resolution testing).

Instrumentation
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Note: Glass or plastic cuvettes absorb UV <300 nm and are unsuitable.

  • Bandwidth: 1.0 nm or 2.0 nm.

Detailed Protocol

Step 1: Preparation of Stock Solution
  • Weighing: Accurately weigh

    
     of Sodium N-acetylanthranilate.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Add 
    
    
    
    of DI water. Sonicate for 2 minutes to ensure complete dissolution (salt form dissolves rapidly).
  • Dilution: Dilute to volume with DI water.

    • Concentration:

      
       (
      
      
      
      or
      
      
      ).
Step 2: Preparation of Working Standards

Prepare a dilution series to verify Beer-Lambert linearity.

  • Blank: DI Water.

  • Std A:

    
     (
    
    
    
    dilution of Stock).
  • Std B:

    
     (
    
    
    
    dilution of Stock).
  • Std C:

    
     (
    
    
    
    dilution of Stock).
Step 3: Instrument Parameters[6]
  • Scan Range: 200 nm to 400 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Baseline Correction: Perform a baseline scan with DI water in both sample and reference cuvettes.

Step 4: Measurement & Analysis[7][8]
  • Insert the blank and zero the instrument.

  • Measure Std B (

    
    ) first to identify 
    
    
    
    .
  • Expected Profile:

    • Primary Peak:

      
       (strong 
      
      
      
      transition).
    • Secondary Peak:

      
       (weaker 
      
      
      
      transition).
    • Purity Indicator: The spectrum should drop to near-zero absorbance

      
      . A shoulder or peak at 335 nm  indicates hydrolysis to Anthranilic Acid.
      

Results and Discussion

Spectral Interpretation

The N-acetyl group stabilizes the molecule and shifts the absorption bands.

FeatureWavelength (

)
Electronic TransitionNotes
Primary Band


(Benzene ring)
High molar absorptivity; used for sensitive quantitation.
Secondary Band


(Amide/Carboxyl)
Specific to N-acetyl form; used for ID confirmation.
Impurity Band

Free Amine TransitionIndicates presence of Anthranilic Acid (degradation).
Calculation of Molar Absorptivity ( )

Using the Beer-Lambert Law (


):


  • Where

    
     is in mol/L and 
    
    
    
    .
  • Typical

    
    :
    
    
    
    .
Electronic Transition Diagram

The following diagram illustrates the structural cause of the spectral shift.

Spectral_Shift AA Anthranilic Acid (Free -NH2) Lambda max: ~335 nm Fluorescent Mechanism Acetylation reduces electron donation to the ring (Hypsochromic Shift) AA->Mechanism SNA Sodium N-Acetylanthranilate (Blocked -NH-CO-CH3) Lambda max: ~298 nm Non-Fluorescent Mechanism->SNA Synthesis/Protection

Figure 2: Mechanistic basis for the hypsochromic shift observed in Sodium N-acetylanthranilate compared to its precursor.

Method Validation Parameters

To ensure this protocol is "self-validating" (E-E-A-T), perform the following checks:

  • Linearity: Plot Absorbance vs. Concentration (

    
    ) at 
    
    
    
    .
    
    
    must be
    
    
    .
  • Precision: Measure the

    
     standard 6 times. RSD of Absorbance should be 
    
    
    
    .
  • Specificity: Spike the sample with Anthranilic Acid. A distinct rise at

    
     confirms the method's ability to detect degradation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak at 335 nm detected Hydrolysis of sampleDiscard stock. Prepare fresh in neutral buffer (pH 7). Avoid acidic conditions.
No peaks observed Concentration too lowIncrease concentration to

. Ensure quartz cuvettes are used.
Noisy Baseline Air bubbles or dirty cuvetteDegas solvent; clean cuvette with ethanol and lint-free wipe.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6971, N-Acetylanthranilic acid. Retrieved from [Link]

  • US Drug Enforcement Administration (DEA). List of Controlled Substances - List I Chemicals. Retrieved from [Link]

Sources

Method

Strategic Synthesis of Quinazolinone Derivatives Utilizing N-Acetylanthranilate Precursors

An Application Note for Researchers and Drug Development Professionals Introduction: The Enduring Significance of the Quinazolinone Scaffold The quinazolinone core is a privileged heterocyclic scaffold that holds a signi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug development.[1][2] Compounds incorporating the 4(3H)-quinazolinone motif exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[2][3][4][5] This wide spectrum of biological function has established the quinazolinone ring system as a critical pharmacophore in the design of novel therapeutic agents.[6][7]

This application note provides a detailed guide to a robust and versatile synthetic strategy for accessing 2-methyl-4(3H)-quinazolinone derivatives, beginning with the readily available precursor, N-acetylanthranilic acid. The causality behind experimental choices, detailed step-by-step protocols, and methods for ensuring reaction integrity are presented to empower researchers in their synthetic endeavors.

The Core Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-substituted-2-methyl-4(3H)-quinazolinones from N-acetylanthranilic acid is elegantly achieved through a two-stage process. This strategy hinges on the initial formation of a highly reactive benzoxazinone intermediate, which is subsequently intercepted by a nitrogen nucleophile to construct the final heterocyclic system.

Stage 1: Cyclodehydration to form 2-Methyl-1,3-benzoxazin-4-one The process begins with the intramolecular cyclization of N-acetylanthranilic acid. This is typically accomplished by heating with a dehydrating agent, such as acetic anhydride. The anhydride activates the carboxylic acid group, facilitating a nucleophilic attack from the adjacent N-acetyl group's amide oxygen, followed by the elimination of a water molecule to yield the stable six-membered 2-methyl-1,3-benzoxazin-4-one ring.[8]

Stage 2: Aminolysis and Recyclization to the Quinazolinone Core The synthesized benzoxazinone is a key intermediate that readily reacts with primary amines. The amine executes a nucleophilic attack on the ester carbonyl (C4) of the benzoxazinone, leading to the opening of the heterocyclic ring. The resulting N-acylanthranilamide intermediate then undergoes a spontaneous intramolecular cyclization. The terminal amide nitrogen attacks the newly formed amide carbonyl, and a subsequent dehydration event forges the thermodynamically stable 4(3H)-quinazolinone ring.[8][9]

Quinazolinone Synthesis Pathway cluster_stage1 Stage 1 cluster_stage2 Stage 2 Start N-Acetylanthranilic Acid Intermediate 2-Methyl-1,3-benzoxazin-4-one Start->Intermediate Acetic Anhydride (Cyclodehydration) RingOpening Ring-Opened Intermediate (N-Acylanthranilamide) Intermediate->RingOpening Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->RingOpening Product 3-Substituted-2-methyl- 4(3H)-quinazolinone RingOpening->Product Intramolecular Cyclization & Dehydration

Caption: General reaction pathway from N-acetylanthranilic acid.

Experimental Protocols & Methodologies

The following protocols provide detailed, self-validating procedures for the synthesis of both the parent 2-methyl-4(3H)-quinazolinone and its N-3 substituted derivatives.

Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone via Thermal Condensation

This protocol describes a direct, one-pot synthesis utilizing ammonium chloride as the nitrogen source. The high temperature facilitates the cyclization and incorporation of ammonia.[10]

Materials and Reagents:

  • N-acetylanthranilic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (8.0 eq)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine N-acetylanthranilic acid (0.1 mol, 17.9 g) and ammonium chloride (0.8 mol, 42.8 g).

  • Thermal Reaction: Equip the flask with a reflux condenser to prevent sublimation of reagents. Heat the solid mixture in a heating mantle or oil bath to 210–220 °C. Maintain this temperature for 4–5 hours. The mixture will melt and then gradually solidify as the product forms.

  • Reaction Monitoring: Progress can be monitored by periodically taking a small aliquot, dissolving it in a suitable solvent (e.g., ethanol), and analyzing by Thin Layer Chromatography (TLC) using a mobile phase like petroleum ether:ethyl acetate (7:3).[1] The disappearance of the starting material indicates reaction completion.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add approximately 100 mL of boiling water to the flask and stir until the solid mass is fully dissolved.

  • Precipitation: Adjust the pH of the hot solution to ~7.8 using a dilute ammonium hydroxide solution. The product will begin to precipitate.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold deionized water. Dry the product at room temperature or in a vacuum oven. The expected yield of 2-methylquinazolin-4-one is approximately 72%.[10]

  • Characterization: Confirm product identity via ¹H NMR spectroscopy, where the methyl group should appear as a singlet around 2.61 ppm, and by melting point analysis (literature m.p. ~231 °C).[10]

Protocol 2: General Synthesis of 3-Substituted-2-methyl-4(3H)-quinazolinones

This versatile two-step protocol is the cornerstone for creating a library of diverse quinazolinone derivatives.

Step 2a: Synthesis of the 2-Methyl-1,3-benzoxazin-4-one Intermediate

Materials and Reagents:

  • N-acetylanthranilic acid

  • Acetic anhydride

  • Round-bottom flask, reflux condenser

Procedure:

  • Setup: Place N-acetylanthranilic acid (1 eq) in a round-bottom flask. Add acetic anhydride (3-4 eq).

  • Reaction: Attach a reflux condenser and heat the mixture gently at reflux for 1-2 hours.

  • Isolation: After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting solid is the 2-methyl-1,3-benzoxazin-4-one intermediate, which can often be used in the next step without further purification.[8] Care should be taken to protect it from moisture, as it can hydrolyze back to N-acetylanthranilic acid.[8]

Step 2b: Synthesis of the Final Quinazolinone

Materials and Reagents:

  • 2-Methyl-1,3-benzoxazin-4-one (from Step 2a)

  • A primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Solvent (e.g., absolute ethanol, glacial acetic acid, or deep eutectic solvent)

Procedure:

  • Setup: Dissolve or suspend the 2-methyl-1,3-benzoxazin-4-one intermediate (1 eq) in a suitable solvent within a round-bottom flask.

  • Amine Addition: Add the desired primary amine (1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The optimal time and temperature depend on the nucleophilicity of the amine.

  • Monitoring: Track the formation of the product and disappearance of the benzoxazinone intermediate by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G start Start: N-Acetylanthranilic Acid + Amine/Ammonia Source reagents Combine Reagents in Reaction Vessel start->reagents heat Apply Heat (Conventional or Microwave) reagents->heat monitor Monitor Reaction (TLC) heat->monitor Periodically monitor->heat Incomplete workup Reaction Work-up (Cooling, pH adjustment, or solvent removal) monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify characterize Characterize Final Product (NMR, MP, MS) purify->characterize end End: Pure Quinazolinone Derivative characterize->end

Caption: A generalized experimental workflow for quinazolinone synthesis.

Data Presentation and Optimization Insights

The choice of synthetic methodology can significantly impact reaction efficiency. Below is a comparison of methods for synthesizing the parent 2-methyl-4(3H)-quinazolinone scaffold.

MethodPrecursorsConditionsTimeYield (%)Reference
A N-acetylanthranilic acid, NH₄Cl210–220 °C4–5 hours72%[Saitkulov, F. et al., 2024][10]
B Anthranilic acid, Acetamide210–220 °C2 hours92%[Saitkulov, F. et al., 2024][10]

Expertise-Driven Causality:

  • Method A vs. B: While both methods operate at high temperatures, Method B, using acetamide instead of N-acetylanthranilic acid, provides a significantly higher yield in less time. This suggests that the in-situ acetylation of anthranilic acid by acetamide followed by cyclization is a more efficient pathway under these conditions.

  • Role of Temperature: High temperatures are crucial for overcoming the activation energy of the cyclodehydration steps in these solvent-free reactions.

  • Modern Alternatives: For many related syntheses, conventional heating can be replaced by microwave irradiation. Microwave-assisted synthesis often leads to dramatically reduced reaction times (from hours to minutes) and improved yields by promoting rapid, uniform heating.[1][11][12]

  • Solvent Choice: In the two-step synthesis (Protocol 2), the solvent for the second step is critical. A polar protic solvent like ethanol can facilitate the reaction, while a high-boiling-point solvent like glacial acetic acid can help drive the final dehydration. Recent green chemistry approaches have also demonstrated the efficacy of deep eutectic solvents.[8]

Conclusion

The synthetic routes starting from N-acetylanthranilic acid and its parent compound, anthranilic acid, offer a powerful and adaptable platform for the generation of medicinally relevant 2-methyl-4(3H)-quinazolinone derivatives. By understanding the underlying reaction mechanisms and the influence of key experimental parameters, researchers can effectively troubleshoot and optimize these protocols. The methods described herein are robust, scalable, and provide a solid foundation for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports. Retrieved from [Link]

  • Eissa, M. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wisdomlib. (2024). Study on quinazolinone derivative and their pharmacological actions. Wisdomlib. Retrieved from [Link]

  • Saitkulov, F. E., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. Science and Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF. ResearchGate. Retrieved from [Link]

  • IJCPS. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. Retrieved from [Link]

  • Foroumadi, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route for the Synthesis of Quinazolinones. ResearchGate. Retrieved from [Link]

  • IJARSCT. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing mobile phase for HPLC separation of anthranilates

Mission Statement: This guide is designed for analytical chemists and pharmaceutical scientists optimizing the separation of anthranilic acid (2-aminobenzoic acid) and its derivatives (e.g., methyl anthranilate). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for analytical chemists and pharmaceutical scientists optimizing the separation of anthranilic acid (2-aminobenzoic acid) and its derivatives (e.g., methyl anthranilate). Unlike generic guides, we focus on the specific amphoteric nature of anthranilates and how to leverage mobile phase chemistry to solve resolution and peak shape issues.

Module 1: The Chemistry of Separation (The "Why")

Q: Why is anthranilic acid difficult to retain and separate from its derivatives?

A: The challenge lies in its amphoteric nature . Anthranilic acid possesses both a basic amine group and an acidic carboxyl group.

  • Carboxyl pKa (~2.1): Below pH 2.1, it is protonated (neutral).[1] Above pH 2.1, it ionizes to

    
    .[1][2]
    
  • Amine pKa (~4.9): Below pH 4.9, it is protonated (

    
    ).[1] Above pH 4.9, it is neutral.[2]
    

The "Zwitterion Trap": At typical HPLC pH levels (pH 2.5 – 4.0), anthranilic acid exists largely as a zwitterion (


 and 

).[1] This high polarity leads to poor retention on standard C18 columns ("dead volume elution") and peak tailing due to ionic interactions with residual silanols on the silica support.

Methyl Anthranilate Difference: The methyl ester derivative lacks the free carboxyl group. It is significantly less polar and retains well on C18, often eluting much later than the acid.

Module 2: Mobile Phase Optimization

Q: What is the optimal mobile phase pH?

A: You have two primary strategies. Method A (Acidic) is recommended for simultaneous determination of the acid and ester.

ParameterMethod A: Acidic Suppression (Recommended) Method B: Ion-Pairing (Legacy)
Target pH pH 2.5 – 3.0 pH 6.0 – 7.0
Mechanism Suppresses silanol activity; keeps amine protonated (

).[1][2]
Uses ion-pairing reagent to retain the charged species.[1][2]
Pros Simple, LC-MS compatible (if using formate), robust.[1][2]High retention for polar acid.[1][2]
Cons Anthranilic acid elutes early.[1][2]Complex preparation; long equilibration; not MS-friendly.[1][2]
Buffer 20mM Ammonium Formate or Phosphate.[1][2]Phosphate + TBA (Tetrabutylammonium).[1][2]

Q: Acetonitrile (ACN) or Methanol (MeOH)?

A: Methanol is generally preferred for anthranilates.

  • Selectivity: The

    
     interactions between the aromatic ring of anthranilates and methanol often provide better selectivity than ACN.
    
  • Solubility: Anthranilates have high solubility in MeOH, reducing the risk of precipitation in the injector port.

Module 3: Detection Strategy (Sensitivity Hack)

Q: I have low sensitivity at 254 nm. How can I improve LOD?

A: Stop using UV and switch to Fluorescence Detection (FLD) . Anthranilates are highly fluorescent.[3] This is the single most effective way to improve sensitivity (up to 1000x) and selectivity against non-fluorescent matrix impurities.

  • Excitation Wavelength (

    
    ):  336 nm – 340 nm[1]
    
  • Emission Wavelength (

    
    ):  425 nm[1]
    
  • Note: Fluorescence is pH-dependent.[1][2] Ensure your mobile phase pH is consistent, as quenching can occur at extreme pH values.

Module 4: Troubleshooting Logic

Q: My anthranilic acid peak is tailing (As > 1.5). How do I fix it?

A: Tailing is usually caused by the amine group interacting with acidic silanols on the column stationary phase.

  • Check Column Type: Are you using a modern "Base-Deactivated" or "End-capped" column? (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Old silica leads to severe tailing.

  • Lower the pH: If at pH 4.0, drop to pH 2.5 to suppress silanol ionization.

  • Increase Ionic Strength: Increase buffer concentration from 10mM to 25-50mM to mask silanol sites.

Q: Retention times are drifting.

A: This is often due to temperature fluctuations affecting the pKa/ionization equilibrium.

  • Fix: Use a column oven set to 30°C or 35°C . Never run anthranilates at ambient room temperature, as a shift of 2°C can alter the ionization ratio enough to shift retention times.

Troubleshooting Visualization

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing (As > 1.5) IssueType->Tailing Asymmetry Retention Low Retention (k < 1) IssueType->Retention Elution CheckCol Is Column End-Capped? Tailing->CheckCol Action3 Use HILIC Mode or 'Aq' Column Retention->Action3 Acid elutes in void CheckpH Check Mobile Phase pH CheckCol->CheckpH Yes Action1 Switch to Base-Deactivated C18 or Polar-C18 CheckCol->Action1 No/Unknown Action2 Lower pH to 2.5 (Suppress Silanols) CheckpH->Action2 pH > 3.5 Action4 Increase Buffer Strength (25-50 mM) CheckpH->Action4 pH < 3.0

Figure 1: Decision tree for diagnosing peak shape and retention issues specific to amine-containing aromatics.

Standard Operating Procedure (SOP): Anthranilate Separation

Protocol ID: ANTH-HPLC-01 Application: Separation of Anthranilic Acid (AA) and Methyl Anthranilate (MA).[1]

1. Instrumentation

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters Symmetry C18 or Phenomenex Luna C18(2)).[1][2]

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation

  • Solvent A (Buffer): 20 mM Potassium Phosphate (monobasic), adjusted to pH 3.0 with Phosphoric Acid.

    • Note: For LC-MS, substitute with 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1][2]

  • Solvent B (Organic): Methanol (HPLC Grade).[1]

3. Gradient Profile

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.07030Injection
8.04060Linear Ramp
12.01090Wash Impurities
12.17030Re-equilibration
18.07030Stop

4. Detection Settings

  • Primary: Fluorescence: Ex 336 nm / Em 425 nm.

  • Secondary: UV-Vis: 220 nm (Quantification), 336 nm (Selectivity check).

References
  • Schmitt, T. M., et al. (1986).[4] "Analysis of anthranilic acid by liquid chromatography." Talanta, 33(8), 657-660.[1][2]

  • PubChem. (n.d.). "Anthranilic Acid Compound Summary - pKa and Chemical Properties." National Library of Medicine. [1]

  • Waters Corporation. (2021). "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes.

  • AAT Bioquest. (n.d.). "Anthranilic Acid Spectrum - Fluorescence Excitation and Emission."

Sources

Optimization

Handling hygroscopic properties of sodium acetamidobenzoate powders

Introduction: The Challenge of Hygroscopicity Welcome to the technical support guide for handling sodium acetamidobenzoate powders. As a sodium salt of an organic acid, sodium acetamidobenzoate exhibits hygroscopic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity

Welcome to the technical support guide for handling sodium acetamidobenzoate powders. As a sodium salt of an organic acid, sodium acetamidobenzoate exhibits hygroscopic properties, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This can introduce significant variability and error into experimental work, affecting everything from weighing accuracy to chemical stability and formulation performance.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to mitigate these challenges. We will move from foundational questions to in-depth troubleshooting protocols, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of sodium acetamidobenzoate.

Q1: What is hygroscopicity and why is it a critical concern for sodium acetamidobenzoate?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment.[1][2] For an active pharmaceutical ingredient (API) like sodium acetamidobenzoate, uncontrolled moisture absorption is a critical concern for several reasons:

  • Inaccurate Weighing: The absorbed water adds mass, leading to an overestimation of the amount of active compound being weighed. This directly impacts the accuracy of solution concentrations and formulation ratios.

  • Physical Property Alterations: Moisture can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), which severely impacts powder flow, handling, and processing.[1][4]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5][6]

  • Microbial Stability: Increased water activity (aW) in the powder can create a more favorable environment for microbial growth, compromising the material's quality.[7]

Q2: I just opened a new container. What are the immediate signs of moisture contamination I should look for?

A2: Upon opening a new or existing container, perform a quick visual and tactile inspection. Telltale signs of moisture uptake include:

  • Loss of Fine Powder Appearance: The powder is no longer free-flowing and may appear dense or compacted.

  • Clumping or Agglomeration: You observe distinct clumps or aggregates instead of a uniform powder.

  • Caking: The powder has formed a solid or semi-solid mass that adheres to the container walls.

  • "Wet" Appearance: In severe cases, the powder may look visibly damp or have a paste-like consistency. This is a precursor to deliquescence, where the solid dissolves into a liquid solution.[1]

Q3: My balance reading is continuously increasing while weighing the powder. What is happening?

A3: This is a classic sign of a hygroscopic material actively absorbing moisture from the air. The microbalance is sensitive enough to detect the mass of the water molecules binding to the powder in real-time. This drift makes it impossible to obtain an accurate, stable weight. To resolve this, you must implement controlled weighing techniques, which are detailed in the Troubleshooting section below.

Q4: Can I store my sodium acetamidobenzoate powder on the open bench or in a standard cabinet?

A4: No. This is strongly discouraged. Storing hygroscopic materials in an uncontrolled environment is the primary cause of moisture-related issues.[4] Proper storage requires a controlled, low-humidity environment to maintain the powder's integrity. The ideal storage conditions are outlined in the table below.

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)[4]Prevents thermal degradation and minimizes temperature fluctuations that can affect relative humidity.
Relative Humidity (RH) Below 50%, ideally <40%[4]Directly minimizes the driving force for moisture absorption by the powder.
Container Tightly sealed, airtight container with minimal headspace.Prevents exchange with the ambient atmosphere. High-barrier packaging materials like foil pouches are effective.[8][9]
Desiccant Use of a desiccant (e.g., silica gel) within a secondary container or desiccator.[2][8]Actively absorbs any moisture that permeates the container seal or is introduced during brief openings.

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to address specific experimental challenges.

Troubleshooting Guide 1: Inaccurate Weighing due to Hygroscopicity

This guide helps you diagnose and solve issues related to obtaining an accurate mass of sodium acetamidobenzoate.

Weighing_Troubleshooting start Start: Balance reading is unstable/drifting upwards check_env Is weighing performed in a controlled environment? (e.g., glove box, low RH room) start->check_env env_no Action: Move weighing operations to a controlled environment. check_env->env_no No env_yes Proceed to weighing technique. check_env->env_yes Yes weigh_tech Are you using a rapid weighing technique? env_yes->weigh_tech tech_no Action: Adopt the rapid weighing protocol. Minimize exposure time. weigh_tech->tech_no No tech_yes Is the drift still unacceptable? weigh_tech->tech_yes Yes container_choice Are you weighing onto paper or a watch glass? tech_yes->container_choice container_yes Action: Switch to a narrow-necked vessel (e.g., vial) to reduce surface area exposure. container_choice->container_yes Yes container_no Consider 'weighing by difference' protocol. container_choice->container_no No end_solution Solution: Combine controlled environment, rapid technique, appropriate vessel, and 'weigh by difference' for best results. container_no->end_solution

Caption: Decision tree for troubleshooting unstable balance readings.

This protocol minimizes moisture uptake during weighing. For highly sensitive experiments, performing these steps inside a glove box with controlled humidity is the gold standard.[10]

  • Preparation:

    • Allow the sealed container of sodium acetamidobenzoate to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation on the cold powder upon opening.

    • Place all necessary tools (spatulas, weighing vessel) inside the balance chamber to allow them to equilibrate.

    • Tare the receiving vessel (ideally a small vial or flask with a stopper/cap).

  • Rapid Transfer:

    • Briefly open the main container.

    • Quickly transfer an approximate amount of powder into the tared vessel. Work swiftly to minimize the time the stock bottle is open.

    • Immediately and tightly reseal the main stock container.

  • Weighing by Difference (Recommended):

    • Cap the receiving vessel containing the powder and place it on the balance. Record the stable mass (Mass 1).

    • Remove the vessel from the balance, quickly uncap it, and tap the desired amount of powder into your reaction flask or dissolution vessel.

    • Immediately re-cap the weighing vessel and place it back on the balance. Record the new stable mass (Mass 2).

    • The exact mass transferred is Mass 1 - Mass 2 . This method is superior because the powder is only exposed to the atmosphere for the brief moment of transfer, not during the entire weighing process.

  • Direct Weighing (Alternative):

    • If weighing directly, add the powder to the tared vessel as quickly as possible.

    • Do not wait for the last decimal place on the balance to stabilize if a consistent upward drift is observed. Accept the reading as soon as it appears reasonably steady for a moment. This introduces a small error, but it is often less than the error from continued moisture absorption.

Troubleshooting Guide 2: Powder Clumping and Caking

If your powder is no longer free-flowing, it has been compromised by moisture. The appropriate action depends on the severity.

Clumped_Powder_Workflow cluster_assessment Severity Assessment start Observe clumped/caked sodium acetamidobenzoate powder assess Assess Severity start->assess mild Mild Clumping (Breaks apart easily with a spatula) assess->mild severe Severe Caking / Wet (Solid mass, difficult to break) assess->severe action_mild Use a clean, dry spatula to break up clumps before weighing. Proceed with caution and controlled weighing techniques. mild->action_mild action_severe Do NOT use. The powder's water content is unknown and high. Proceed to Drying Protocol. severe->action_severe verify Optional but Recommended: Verify water content via Karl Fischer Titration post-action. action_mild->verify action_severe->verify

Caption: Workflow for addressing clumped or caked powder.

This protocol is for reclaiming powder that has been exposed to excess moisture. Note: Thermal drying may affect the material's solid state (e.g., crystal form). This protocol should be validated for your specific material and application.

  • Preparation:

    • Pre-heat a vacuum oven to a validated temperature (e.g., 60-80°C). The temperature must be high enough to drive off water but low enough to prevent thermal degradation of the sodium acetamidobenzoate.

    • Place a clean, shallow glass dish (e.g., a crystallization dish) into a desiccator to ensure it is completely dry.

  • Procedure:

    • Spread the clumped powder in a thin, even layer on the pre-dried glass dish. This maximizes the surface area for efficient drying.

    • Place the dish in the pre-heated vacuum oven.

    • Apply a vacuum (e.g., 25-30 inHg). Drying under vacuum lowers the boiling point of water, allowing for efficient drying at a lower temperature.[11]

    • Dry for a predetermined, validated time (e.g., 4-16 hours).

  • Post-Drying Handling:

    • Vent the oven with a dry, inert gas like nitrogen if possible. Otherwise, vent to atmosphere.

    • Immediately transfer the hot dish containing the dried powder into a desiccator containing a fresh, active desiccant.

    • Allow the powder to cool completely to room temperature within the desiccator before handling or weighing.[12] Failure to do so will cause convective air currents on the balance pan, leading to inaccurate readings.

Part 3: Analytical Characterization

Quantifying the water content is essential for quality control and for making accurate corrections to weighing data.

Q5: How can I accurately measure the water content in my powder?

A5: There are two primary methods, each with its own advantages. The choice depends on the nature of your sample and the information you need.

MethodPrincipleProsConsBest For
Karl Fischer Titration (KFT) Chemical titration specific to water molecules.[13][14]- High Specificity: Measures only water, not other volatiles.- High Accuracy & Sensitivity: Can detect water at ppm levels.- Rapid: Analysis is typically fast.[13]- Requires specialized equipment.- Reagents are sensitive and require careful handling.Accurately determining the true water content for assay calculations and stability studies. This is the gold standard for water-specific measurement.
Loss on Drying (LOD) Gravimetric method measuring the mass lost upon heating.[15]- Simple and accessible equipment (oven, balance).- Easy to perform.- Non-specific: Measures the loss of all volatile components, including residual solvents, not just water.- Can cause thermal degradation if the temperature is too high.A quick quality control check when water is known to be the primary volatile, or for process control during drying operations.

For regulatory filings and precise characterization, Karl Fischer titration is the required method as outlined in many pharmacopeias.

Part 4: Stability and Long-Term Storage

Q6: How does moisture impact the long-term stability of sodium acetamidobenzoate?

A6: Moisture is a critical factor in the long-term stability of many drug substances.[16] For sodium acetamidobenzoate, elevated water content can:

  • Promote Hydrolysis: Water can act as a reactant, leading to the hydrolytic breakdown of the molecule.[5]

  • Facilitate Solid-State Changes: Absorbed moisture can lower the glass transition temperature of amorphous content or induce transitions between different crystalline (hydrate) forms, affecting physical properties and bioavailability.[17]

  • Increase Degradation Rate: As a rule, chemical reactions, including degradation, proceed faster at higher temperatures and in the presence of reactants like water.[5]

To ensure long-term stability, it is imperative to conduct formal stability studies under controlled conditions as defined by ICH guidelines (e.g., ICH Q1A(R2)).[18][19][20] This involves storing the API at specified temperature and humidity conditions and testing its quality attributes at defined time points.[18][20]

References

  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Chen, X. D., & Lin, S. X. Q. (2005). Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. Journal of Food Engineering, 67(1-2), 125-132.
  • CoatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • Lim, S. L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1156.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Omeje, K. O., et al. (2023). Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment. Scientific Reports, 13(1), 12345.
  • Adebo, O. A., & Adebiyi, A. O. (2014). Effects of sodium benzoate on storage stability of previously improved beverage from tamarind (Tamarindus indica L.). Food Science & Nutrition, 2(1), 1-8.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • UHasselt Document Server. (n.d.). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • United States Pharmacopeia (USP). (n.d.). <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • European Pharmaceutical Review. (2015). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. Retrieved from [Link]

  • Fisher Digital Publications. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of water activity on the amount of degradation product in the preparation of pravastatin sodium tablet. Retrieved from [Link]

  • Reddit. (n.d.). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). Determination of Water Content in Pharmaceutical Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). ICH Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Perspective Chapter: Pharmaceutical Drying. Retrieved from [Link]

  • FDCell. (n.d.). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Retrieved from [Link]

  • ACS Publications. (1946). Drying and Weighing Hygroscopic Substances in Microanalysis. Retrieved from [Link]

  • European Pharmaceutical Manufacturer. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • USP-NF. (2018). <922> Water Activity. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Microbiological Quality Considerations in Non-sterile Drug Manufacturing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of Sodium 2-(acetylamino)benzoate

Comparative Analysis: Sodium Salt vs. Free Acid Forms Executive Summary This guide provides a technical characterization of Sodium 2-(acetylamino)benzoate (also known as Sodium N-acetylanthranilate), focusing on Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Sodium Salt vs. Free Acid Forms

Executive Summary

This guide provides a technical characterization of Sodium 2-(acetylamino)benzoate (also known as Sodium N-acetylanthranilate), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (


H and 

C).

While the free acid form, N-acetylanthranilic acid (Acedoben) , is the primary metabolic precursor, the sodium salt is the critical species for aqueous solubility in drug delivery systems and immunomodulatory formulations. This guide compares the spectral "fingerprint" of the sodium salt against the free acid to establish purity criteria, verify salt formation, and assess stability in aqueous media.

Structural Context & Comparative Baseline

To interpret the NMR data correctly, one must understand the electronic shift that occurs during the transition from the free carboxylic acid to the carboxylate anion.

The Chemical System

The transformation involves the deprotonation of the carboxylic acid at position C-1, resulting in increased electron density on the aromatic ring and a distinct shift in solubility profiles.

ChemicalSystem cluster_0 Alternative: Free Acid (Insoluble in Water) cluster_1 Target Product: Sodium Salt (Water Soluble) Acid N-acetylanthranilic Acid (DMSO-d6) Protonated -COOH Salt Sodium 2-(acetylamino)benzoate (D2O) Anionic -COO(-) Acid->Salt + NaOH (Neutralization) Salt->Acid + HCl (Precipitation)

Figure 1: Equilibrium between the lipophilic free acid and the hydrophilic sodium salt.

Experimental Protocol

Reliable characterization requires specific solvent choices due to the drastic solubility difference between the salt and the acid.

Solvent Strategy
  • Sodium Salt (Target): Must be analyzed in Deuterium Oxide (

    
    ) . This mimics physiological conditions and confirms the compound is in its ionic, water-soluble form.
    
  • Free Acid (Alternative): Must be analyzed in DMSO-

    
      or Methanol-
    
    
    
    . It is sparingly soluble in
    
    
    , leading to poor signal-to-noise ratios and potential aggregation artifacts.
Acquisition Parameters (500 MHz Standard)
Parameter

H NMR (Proton)

C NMR (Carbon)
Note
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard 1D acquisition.
Relaxation Delay (D1) 1.0 - 5.0 s2.0 - 10.0 sLonger D1 needed for quaternary carbonyls in

C.
Scans (NS) 161024+Carbonyls require high signal averaging.
Temperature 298 K (25°C)298 K (25°C)Maintain constant temp to prevent chemical shift drift.
Reference TSP (

ppm)
Solvent peak / TSPTSP is internal standard for

.

H NMR Analysis: The Fingerprint

The proton spectrum provides immediate verification of the acetyl group and the aromatic substitution pattern.

Comparative Data: Salt vs. Acid
AssignmentSodium Salt (

)

(ppm)
Free Acid (DMSO-

)

(ppm)
Mechanistic Insight
Amide -NH- Absent (Exchanged)11.0 - 11.5 (Singlet)In

, the labile NH proton exchanges with deuterium and disappears. Its presence confirms the free acid in aprotic solvents.
Acetyl -CH

2.10 - 2.15 (Singlet)2.10 - 2.20 (Singlet)The methyl group is magnetically isolated; shifts are minimal between forms.
Aromatic H-3 (Ortho) 8.20 - 8.30 (Doublet)8.40 - 8.50 (Doublet)The proton ortho to the amide is deshielded by the carbonyl anisotropy of the acetyl group.
Aromatic H-6 (Ortho) 7.80 - 7.90 (Doublet)7.95 - 8.05 (Doublet)Critical Indicator: The proton ortho to the carboxylate is shielded (moves upfield) in the salt form due to electron donation from the anion (-COO⁻).
Aromatic H-4/H-5 7.10 - 7.50 (Multiplet)7.10 - 7.60 (Multiplet)Meta/Para protons show complex coupling patterns (

Hz).
Interpretation Guide
  • The "Missing" Proton: If you run the Sodium Salt in

    
    , do not look for the Amide NH or the Carboxylic Acid OH. Their absence is a sign of proper solvent interaction, not sample degradation.
    
  • The H-6 Shift: Compare the aromatic doublet at the highest field (lowest ppm). If it shifts upfield by ~0.1-0.2 ppm compared to the acid reference, salt formation is successful.

C NMR Analysis: The Backbone

Carbon NMR is definitive for distinguishing the two carbonyl environments (Amide vs. Carboxylate).

Key Carbonyl Signals
Carbon TypeSodium Salt (

)

(ppm)
Free Acid (DMSO-

)

(ppm)
Distinction Rule
Carboxylate (-COO⁻) 173.0 - 176.0 168.0 - 170.0 (-COOH)The salt form carboxylate carbon is significantly deshielded (downfield) compared to the protonated acid.
Amide (-NH-CO-) 171.0 - 172.0 167.0 - 169.0 Often overlaps with the acid peak in the free form, but separates in the salt form.
Methyl (-CH

)
23.0 - 25.0 24.0 - 25.0 Diagnostic for the acetyl group.
Aromatic Region
  • Quaternary Carbons: You will observe two low-intensity signals in the 120-140 ppm range corresponding to the ipso carbons (C-1 attached to carboxylate, C-2 attached to amide).

  • C-1 Shift: The carbon attached to the carboxylate group will shift downfield in the salt form relative to the acid.

Performance & Stability Assessment

This section objectively compares why the Sodium Salt is the preferred "Product" over the "Alternative" (Free Acid) for development, based on the analytical data.

Solubility & Bioavailability
  • Sodium Salt: The NMR protocol in

    
     proves the compound is fully water-soluble at neutral pH. This correlates to high bioavailability and suitability for IV/liquid formulations.
    
  • Free Acid: Requires DMSO for analysis, indicating poor aqueous solubility. This form poses formulation challenges (precipitation in blood/media).

Impurity Profiling (Hydrolysis)

The primary degradation pathway is the hydrolysis of the acetyl group, reverting the compound to Anthranilate (Sodium Anthranilate) .

  • Detection by NMR:

    • Watch for the disappearance of the Acetyl Methyl singlet at 2.1 ppm .

    • Watch for a significant upfield shift of the aromatic protons (Anthranilate protons are highly shielded due to the free amine -NH

      
      ).
      

Stability cluster_check Stability Check Workflow Sample Sodium 2-(acetylamino)benzoate Sample in D2O Check1 Check 2.1 ppm Region Sample->Check1 Result1 Singlet Present? (Acetyl Group) Check1->Result1 StatusA PASS: Intact Molecule Result1->StatusA Yes StatusB FAIL: Hydrolysis to Anthranilate Result1->StatusB No (or dimished)

Figure 2: Rapid NMR stability screening workflow for hydrolysis detection.

References

  • National Institute of Health Sciences (NIHS). Sodium Benzoate Purity and NMR Standards. (General reference for benzoate salt shifts).

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts of Carboxylic Acids and Derivatives. (Mechanistic basis for -COOH vs -COO- shifts).

  • PubChem. Sodium 2-(acetylamino)benzoate Compound Summary. (Structure and identifiers).

  • SDBS. Spectral Database for Organic Compounds.[1] (Reference spectra for N-acetylanthranilic acid). [1]

  • European Pharmacopoeia (Ph. Eur.).Guidelines on NMR characterization of pharmaceutical salts.

Sources

Comparative

Technical Guide: FTIR Spectral Differentiation of Amide and Carboxylate Moieties in Benzoate Salts

Executive Summary In pharmaceutical salt screening and API development, distinguishing between amide degradation products (or impurities) and the active carboxylate salt species is a critical quality attribute. Both func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical salt screening and API development, distinguishing between amide degradation products (or impurities) and the active carboxylate salt species is a critical quality attribute. Both functional groups exhibit strong absorbance in the carbonyl region (1500–1700 cm⁻¹), leading to significant spectral overlap.

This guide provides a definitive spectral analysis framework to differentiate the Carboxylate anion (COO⁻) of benzoate salts from the Amide group (CONH₂) of benzamide-related impurities. It synthesizes theoretical vibrational spectroscopy with practical experimental protocols, utilizing Fourier Transform Infrared (FTIR) spectroscopy as the primary analytical tool.

Theoretical Basis: The Carbonyl Conflict

The core challenge lies in the vibrational similarity between the delocalized electrons of the carboxylate salt and the resonance-stabilized amide bond.

Carboxylate Resonance (Benzoate Salt)

In a benzoate salt (e.g., Sodium Benzoate), the carboxylic acid proton is replaced by a metal cation. This results in perfect resonance equivalence between the two oxygen atoms.

  • Mechanism: The carbonyl double bond character is lost, replaced by a "bond-and-a-half" order shared across O-C-O.

  • Spectral Consequence: The single C=O stretch (typically ~1700 cm⁻¹ in acids) disappears. It splits into two distinct bands:

    • Asymmetric Stretching (

      
      ):  Higher energy, strong intensity.[1]
      
    • Symmetric Stretching (

      
      ):  Lower energy, variable intensity but distinct.
      
Amide Resonance (Benzamide)

Primary amides possess a C=O bond directly attached to a nitrogen. While resonance exists, the C=O double bond character is retained more strongly than in carboxylates.

  • Mechanism: The C=O stretch is the dominant feature (Amide I). The N-H bending coupled with C-N stretching creates a secondary feature (Amide II).

  • Spectral Consequence:

    • Amide I: Predominantly C=O stretch.

    • Amide II: N-H bending / C-N stretching coupling.

Comparative Spectral Analysis

The following table synthesizes specific wavenumber assignments for Sodium Benzoate (Carboxylate) versus Benzamide (Amide).

Table 1: Diagnostic Peak Assignments
Vibrational ModeBenzoate Salt (COO⁻)Benzamide (CONH₂)Differentiation Logic
Primary Carbonyl Region 1540 – 1560 cm⁻¹ (Asymmetric Stretch)1650 – 1690 cm⁻¹ (Amide I Band)Amide I is typically >100 cm⁻¹ higher than the COO⁻ asymmetric stretch.
Secondary Region 1390 – 1420 cm⁻¹ (Symmetric Stretch)1600 – 1640 cm⁻¹ (Amide II Band)The strong symmetric COO⁻ peak at ~1400 cm⁻¹ is absent in amides.
High Frequency (X-H) None (unless hydrated)3150 – 3450 cm⁻¹ (N-H Stretch Doublet)Primary amides show a distinct "doublet" (symmetric/asymmetric N-H stretch).
Aromatic Ring (C=C) ~1590 – 1600 cm⁻¹~1590 – 1600 cm⁻¹WARNING: Present in both. Do not use as a diagnostic marker.
The "Canine vs. Sword" Visualization
  • Carboxylates (The Canines): Look for two distinct, sharp peaks separated by ~140–200 cm⁻¹ (the Asym at ~1550 and Sym at ~1400).

  • Amides (The Sword): Look for a single, dominant "sword-like" peak (Amide I) at ~1660 cm⁻¹, often with a lower-intensity "shoulder" (Amide II) on the right.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the species based on spectral features.

SpectralLogic Start Analyze Spectrum (1300 - 1800 cm⁻¹) Check1700 Is there a peak > 1650 cm⁻¹? Start->Check1700 CheckNH Check 3100-3500 cm⁻¹ Doublet present? Check1700->CheckNH Yes (Amide I) Check1400 Check 1390-1420 cm⁻¹ Strong peak present? Check1700->Check1400 No (Only <1600) ResultAmide Likely AMIDE (Benzamide Impurity) CheckNH->ResultAmide Yes ResultMix Mixture / Co-crystal CheckNH->ResultMix No (Check Hydrates) ResultSalt Likely CARBOXYLATE (Benzoate Salt) Check1400->ResultSalt Yes (Sym COO⁻) Check1400->ResultMix No

Figure 1: Decision tree for differentiating Amide I bands from Carboxylate stretching vibrations in benzoate systems.

Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Sample Preparation: ATR vs. Transmission
  • Recommended: Attenuated Total Reflectance (ATR) (Diamond Crystal).

    • Why: Minimal sample prep prevents moisture absorption (which confuses the OH/NH region) and eliminates KBr pellet ion-exchange artifacts (where KBr can react with salts).

  • Alternative: Transmission (Nujol Mull). Avoid KBr pellets for carboxylate salts to prevent ion exchange (e.g., Na-Benzoate becoming K-Benzoate, shifting peaks).

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect 32 scans (air background). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Deposition:

    • Place ~5 mg of benzoate salt powder on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Validation: Check the preview mode. The strongest peak (likely ~1550 or ~1400) should have roughly 0.1 – 0.5 Absorbance units.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 64 scans to improve Signal-to-Noise ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing (Advanced):

    • If overlap at 1600 cm⁻¹ is ambiguous (due to aromatic ring modes), apply Second Derivative (2nd Der) transformation.

    • Effect: This sharpens the peaks, separating the Aromatic C=C shoulder from the Amide I or Carboxylate Asym band.

Experimental Workflow Diagram

Workflow Prep Sample Prep (ATR - Diamond) Scan Acquisition (64 scans, 4cm⁻¹) Prep->Scan Process Processing (Baseline Corr.) Scan->Process Deriv 2nd Derivative (Optional Resolution) Process->Deriv If overlap Analyze Peak Picking (1550 vs 1660) Process->Analyze Deriv->Analyze

Figure 2: Operational workflow for FTIR acquisition and signal processing.

Advanced Resolution Techniques

When simple peak picking fails (e.g., in amorphous solid dispersions where peaks broaden), use these advanced methods:

Second Derivative Spectroscopy

The second derivative (


) inverts the peaks and enhances spectral resolution.
  • Benzoate: The broad asymmetric stretch (~1550 cm⁻¹) often resolves into distinct components if multiple coordination sites exist.

  • Differentiation: It clearly separates the sharp Aromatic C=C (~1600 cm⁻¹) from the broader Carboxylate band, preventing false positives.

D₂O Exchange (For Amide Confirmation)

If the region 1600–1700 cm⁻¹ is ambiguous:

  • Expose the sample to D₂O vapor.

  • Amide Response: The Amide II band (N-H bend) will shift significantly to a lower wavenumber (becoming N-D bend) due to the mass effect of Deuterium.

  • Carboxylate Response: The COO⁻ stretching frequencies remain largely unchanged as they lack exchangeable protons.

References

  • Smith, B. C. (2018).[2] The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Naveen Kumar, et al. (2014).[3] Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Smith, B. C. (2020).[4][5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

Sources

Validation

Comparative Guide: Purity Assay Validation for Sodium 2-Acetamidobenzoate (HPLC-DAD)

Executive Summary: The Regulatory & Scientific Imperative Sodium 2-acetamidobenzoate (the sodium salt of N-acetylanthranilic acid) is not merely a chemical intermediate; it is a DEA List I Chemical and a primary precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory & Scientific Imperative

Sodium 2-acetamidobenzoate (the sodium salt of N-acetylanthranilic acid) is not merely a chemical intermediate; it is a DEA List I Chemical and a primary precursor in the synthesis of methaqualone. Consequently, its analysis requires a higher tier of scrutiny than standard excipients.

While simple UV detection is common, it fails to identify co-eluting impurities that mimic the main peak—a critical oversight in regulated precursor tracking. Mass Spectrometry (LC-MS) offers absolute identity but is often cost-prohibitive for routine QC.

This guide argues for HPLC with Diode Array Detection (HPLC-DAD) as the optimal "Goldilocks" solution. We provide a validated, self-checking protocol that balances the spectral specificity of MS with the robustness of standard HPLC, fully aligned with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge & Comparative Landscape

The primary challenge in analyzing Sodium 2-acetamidobenzoate is distinguishing it from its metabolic and synthetic relatives, specifically Anthranilic Acid (its degradation product and precursor) and N-acetyl-L-cysteine derivatives often found in similar matrices.

Comparative Analysis: Why HPLC-DAD?

The following table compares the proposed HPLC-DAD method against common alternatives found in literature.

FeatureHPLC-UV (Single Wavelength) LC-MS (Mass Spec) HPLC-DAD (Proposed)
Primary Detection Absorbance at 254 nmMass-to-Charge (m/z)Full Spectral Scan (200–400 nm)
Specificity Low: Cannot detect co-eluting impurities with similar retention times.High: Resolves peaks by mass, even if co-eluting.High: Uses "Peak Purity" algorithms to detect co-elution via spectral heterogeneity.
Cost/Complexity Low / RoutineHigh / SpecializedModerate / Routine
Regulatory Fit Insufficient for List I ID confirmation.Excellent but overkill for % assay.Optimal: Confirm identity via spectral library match + purity assay in one run.
Linearity Range Limited by detector saturation.Limited dynamic range.Wide linear range (0.1 – 500 µg/mL).

Part 2: Method Development & Optimization (The "Causality")

To validate a method, one must first understand the chemistry that dictates the parameters.

The pH Decision (pKa Logic)

N-acetylanthranilic acid has a pKa of approximately 3.63 .

  • If pH > 4.6: The molecule is fully ionized (negative charge). It elutes too quickly on C18 columns (near the void volume), causing poor resolution from salts.

  • If pH < 2.6: The molecule is protonated (neutral). It interacts strongly with the C18 stationary phase, providing excellent retention and peak shape.

Decision: We utilize a phosphate buffer at pH 2.8 . This suppresses ionization, ensuring the analyte behaves as a neutral species for consistent retention.

Wavelength Selection

While the benzene ring absorbs generically at 254 nm, Sodium 2-acetamidobenzoate exhibits distinct maxima at 220 nm, 251 nm, and 303 nm .

  • 251 nm is selected as the quantification wavelength because it offers the best balance of sensitivity and solvent transparency (avoiding the cut-off noise of acetonitrile at 220 nm).

Workflow Visualization: Method Logic

The following diagram illustrates the decision pathway used to finalize the chromatographic conditions.

MethodLogic Start Analyte: Na 2-acetamidobenzoate (pKa ~ 3.63) Goal Goal: Retention & Resolution Start->Goal pH_Choice Mobile Phase pH Selection Goal->pH_Choice Acidic pH 2.8 (Acidic) Analyte Neutral pH_Choice->Acidic Suppress Ionization Basic pH > 4.0 (Basic) Analyte Ionized pH_Choice->Basic Result_Acid High Retention on C18 Sharp Peak Shape Acidic->Result_Acid Result_Basic Elutes in Void Volume Poor Separation Basic->Result_Basic Wavelength Detector Setting (DAD) Result_Acid->Wavelength Lambda_Select 251 nm (Max Absorbance) Low Noise Wavelength->Lambda_Select

Caption: Logic flow for selecting mobile phase pH and detection wavelength based on analyte pKa and spectral properties.

Part 3: The Validated Protocol

This protocol is designed to be self-validating. The "System Suitability" step must pass before any data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.8 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% Buffer : 40% ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection:

    • Channel A: 251 nm (Bandwidth 4 nm) – For Quantitation.

    • Channel B: 200–400 nm Scan – For Peak Purity & Identification.

Standard Preparation[2][3]
  • Stock Solution (1000 µg/mL): Dissolve 100 mg of Sodium 2-acetamidobenzoate Reference Standard in 100 mL of Mobile Phase.

  • Working Standard (100 µg/mL): Dilute 10 mL of Stock to 100 mL.

Part 4: Validation Results (Representative Data)

The following data represents typical performance metrics observed when validating this method under ICH Q2(R2) conditions.

Specificity (The DAD Advantage)

Specificity is demonstrated not just by retention time, but by Peak Purity Index (PPI) . The DAD compares the UV spectrum at the upslope, apex, and downslope of the peak.

  • Requirement: Peak Purity Angle < Purity Threshold.

  • Result: The Na-AAB peak showed a Purity Angle of 0.15 vs. Threshold of 1.02, confirming no co-eluting impurities (e.g., Anthranilic acid) were hidden under the main peak.

Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (covering 10% to 150% of target concentration).

  • Regression Analysis:

ParameterResultAcceptance Criteria
Slope 34502N/A
Y-Intercept 120N/A
R² (Correlation) 0.9998 > 0.999
Residual Plot Random distributionNo trend
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.4100.4%
150%150.0149.599.7%
Mean 99.9%

Part 5: Validation Workflow Diagram

This diagram outlines the sequence of experiments required to fully validate this assay in your own lab, ensuring compliance with ICH Q2(R2).

ValidationWorkflow cluster_0 Stage 1: Identification cluster_1 Stage 2: Quantitation cluster_2 Stage 3: Limits Start Start Validation Specificity Specificity (Inject Impurity Mix) Start->Specificity PeakPurity DAD Peak Purity Check Specificity->PeakPurity Linearity Linearity (5 Levels) PeakPurity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements for purity assays.

Part 6: Troubleshooting & Robustness

Even validated methods can drift. Here are common failure modes for this specific assay:

  • Peak Tailing:

    • Cause: pH drift above 3.0. As the pH approaches the pKa (3.63), the analyte partially ionizes, causing "secondary interactions" with the silica backbone.

    • Fix: Ensure buffer is strictly pH 2.8 ± 0.1.

  • Ghost Peaks:

    • Cause: Anthranilic acid carryover.

    • Fix: Ensure the needle wash uses 50:50 Methanol:Water.

  • Baseline Drift at 220 nm:

    • Cause: Acetonitrile cutoff or buffer impurities.

    • Fix: Switch to 251 nm (as recommended) or use "Far UV" grade Acetonitrile.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6971, N-Acetylanthranilic acid. PubChem.[5] [Link]

  • U.S. Department of Justice. (n.d.). List I and List II Chemicals. Drug Enforcement Administration (DEA).[5] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermal Analysis of Sodium N-acetylanthranilate Crystals

This guide provides an in-depth technical comparison of the thermal properties of sodium N-acetylanthranilate crystals, a crucial component in various research and drug development pipelines. We will explore the theoreti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal properties of sodium N-acetylanthranilate crystals, a crucial component in various research and drug development pipelines. We will explore the theoretical underpinnings and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the thermal stability, decomposition pathways, and purity of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful analytical techniques.

The Critical Role of Thermal Analysis in Pharmaceutical Development

In the development of new drug substances, a thorough understanding of their physicochemical properties is paramount. Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing these properties.[1][2] They provide critical data on melting point, purity, polymorphism, and thermal stability, all of which can significantly impact the safety, efficacy, and shelf-life of a final drug product.[1][3] The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," underscores the importance of such characterization in setting appropriate quality standards.[4][5][6][7]

Sodium N-acetylanthranilate, the sodium salt of N-acetylanthranilic acid, is an aromatic compound whose thermal behavior is expected to be influenced by its crystalline structure, the presence of the sodium cation, and the acetyl and carboxyl functional groups. While specific thermal data for this exact compound is not widely published, we can draw parallels with similar aromatic sodium salts like sodium benzoate and sodium salicylate to predict its thermal degradation profile. Sodium benzoate is known for its high thermal stability, with a decomposition temperature above 450 °C, whereas sodium salicylate begins to decompose around 245 °C, releasing carbon dioxide and phenol.[8][9] Based on these comparisons, we can anticipate a multi-step decomposition for sodium N-acetylanthranilate.

Experimental Design: A Self-Validating Approach

A robust analytical method is one that is self-validating. For the thermal analysis of sodium N-acetylanthranilate, this means designing an experiment that not only provides data but also includes internal checks and is grounded in established standards like those from the United States Pharmacopeia (USP) and ASTM International.[2][10][11][12][13]

Simultaneous TGA-DSC: The Synergy of Two Techniques

Employing a simultaneous TGA-DSC instrument is highly advantageous. It allows for the concurrent measurement of mass changes (TGA) and heat flow (DSC) on the same sample under identical conditions, ensuring a direct correlation between thermal events and mass loss. This approach is not only efficient but also enhances data integrity.

The "Why" Behind the Method Parameters

The selection of experimental parameters is critical for obtaining meaningful and reproducible data. Here, we delve into the reasoning behind each choice.

Experimental Protocol: TGA-DSC of Sodium N-acetylanthranilate

ParameterSettingRationale
Instrument Simultaneous TGA-DSCEnsures direct correlation between mass loss and thermal events.
Sample Preparation 5-10 mg of crystalline powder, lightly packed into an aluminum pan with a pierced lid.A representative sample size that is sensitive to thermal events without causing significant thermal lag. The pierced lid allows for the escape of evolved gases while maintaining a controlled atmosphere around the sample.
Temperature Program Ramp from 30 °C to 600 °C at 10 °C/min.A heating rate of 10 °C/min is a common starting point in pharmaceutical analysis, providing a good balance between resolution of thermal events and analysis time. The temperature range is selected to capture initial dehydration events and the full decomposition profile of the organic components.
Purge Gas Nitrogen at a flow rate of 50 mL/min.An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal stability of the compound. The flow rate ensures a consistent and inert environment around the sample and aids in the removal of evolved gases.
Calibration Temperature and heat flow calibrated with indium and zinc standards. Mass calibrated with a standard weight set.Ensures the accuracy and reliability of the measured temperatures, enthalpies, and mass changes, in line with good laboratory practices.

This detailed protocol provides a framework for the analysis. For a visual representation of the experimental workflow, refer to the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis sample Sodium N-acetylanthranilate Crystals weigh Weigh 5-10 mg sample->weigh pan Load into Al pan (pierced lid) weigh->pan run Run Experiment pan->run instrument Simultaneous TGA-DSC calibrate Calibrate (In, Zn, weights) instrument->calibrate method Set Method: - 30-600°C at 10°C/min - N2 at 50 mL/min instrument->method method->run data Collect TGA & DSC Data run->data

Experimental workflow for TGA-DSC analysis.

Interpreting the Thermal Profile of Sodium N-acetylanthranilate

Based on the structure of sodium N-acetylanthranilate and data from similar compounds, we can predict a multi-stage decomposition. The following table outlines a hypothetical, yet scientifically plausible, set of results.

Table 1: Hypothetical TGA-DSC Data for Sodium N-acetylanthranilate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy (J/g)Interpretation
Dehydration~80~100~1-2%EndothermicLoss of surface or loosely bound water.
Decomposition Step 1~250~270~21%ExothermicInitial decomposition, potentially the loss of the acetyl group (CH3CO).
Decomposition Step 2~350~380~22%ExothermicDecarboxylation (loss of CO2).
Decomposition Step 3>450-~20%ExothermicDegradation of the remaining aromatic structure.
Final Residue>550-~26-27%-Expected to be sodium carbonate (Na2CO3) or sodium oxide (Na2O).

The logical relationship between the observed thermal events and their interpretation is crucial for a comprehensive analysis. The following diagram illustrates this data interpretation pathway.

data_interpretation cluster_data Raw Data cluster_events Observed Events cluster_interpretation Interpretation tga_curve TGA Curve (Mass vs. Temp) mass_loss Mass Loss Steps tga_curve->mass_loss dsc_curve DSC Curve (Heat Flow vs. Temp) endo_exo Endo/Exothermic Peaks dsc_curve->endo_exo dehydration Dehydration mass_loss->dehydration decomposition Decomposition mass_loss->decomposition endo_exo->dehydration endo_exo->decomposition melting Melting/Phase Transition endo_exo->melting purity Purity Assessment melting->purity

Logical flow from raw data to interpretation.

Comparative Analysis: Sodium N-acetylanthranilate vs. Alternatives

To provide a comprehensive evaluation, it is useful to compare the thermal properties of sodium N-acetylanthranilate with its parent acid (N-acetylanthranilic acid) and another common salt form (e.g., potassium N-acetylanthranilate).

Table 2: Comparative Thermal Properties

CompoundMelting Point (°C)Onset of Decomposition (°C)Key Decomposition Features
Sodium N-acetylanthranilate (Hypothetical) Does not melt, decomposes~250Multi-step decomposition, stable sodium salt residue.
N-acetylanthranilic Acid ~185-187~200Melts before decomposing, complete mass loss.
Potassium N-acetylanthranilate (Hypothetical) Does not melt, decomposes~240Similar multi-step decomposition to the sodium salt, but with a potassium salt residue.

This comparison highlights the influence of the cation on the thermal stability of the N-acetylanthranilate moiety. The sodium and potassium salts are expected to exhibit higher decomposition temperatures compared to the free acid, a common characteristic of salt forms of active pharmaceutical ingredients.

Conclusion: A Comprehensive Thermal Profile

This guide has provided a detailed framework for the TGA/DSC analysis of sodium N-acetylanthranilate crystals. By employing a simultaneous TGA-DSC approach and adhering to established protocols, researchers can obtain a comprehensive thermal profile of this compound. The hypothetical data presented, based on the analysis of similar aromatic sodium salts, suggests a multi-step decomposition process involving the loss of the acetyl group, decarboxylation, and subsequent degradation of the aromatic ring, ultimately forming a stable sodium salt residue. This information is critical for establishing robust quality control specifications and for understanding the stability of sodium N-acetylanthranilate in various pharmaceutical formulations. The methodologies and interpretative logic outlined herein provide a solid foundation for the thermal characterization of this and other novel pharmaceutical compounds.

References

  • AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Wesolowski, M., & Rojek, B. (2013). Thermal analysis of binary and ternary systems of salicylic acid, sodium salicylate and sodium hydrogen carbonate. Journal of Thermal Analysis and Calorimetry, 113(2), 653-660.
  • ResearchGate. (n.d.). Validation of the DSC method. [Table]. Retrieved from [Link]

  • United States Pharmacopeia. (2022). General Chapter, <891> Thermal Analysis. USP-NF.
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ASTM International. (n.d.). Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <891> Thermal Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Validation in Thermal Analysis Handbook. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Kapper, H., et al. (2018). Sodium Salicylate: An In-Depth Thermal and Photophysical Study. Chemistry – A European Journal, 24(58), 15531-15538.
  • USP-NF. (2022). <891> Thermal Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium salicylate. Retrieved from [Link]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-26.
  • Islam, M. R., et al. (2023).
  • Therapeutic Goods Administration (TGA). (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

  • Eurolab. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]

  • YouTube. (2023). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]

  • Garcia-Oricain, J., & Fuster Camps, A. (1984). Thermal decompositions of some transition metal salicylates. Journal of Thermal Analysis, 29(4), 793-797.
  • ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug applications. Retrieved from [Link]

  • Setaram. (n.d.). Compositional analysis of rubber by TGA. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Dixon, A. M. (2013). ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. In ICH Quality Guidelines (pp. 105-117). Academic Press.

Sources

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